molecular formula C11H8F2O3 B1434974 (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate CAS No. 1639042-39-9

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Cat. No.: B1434974
CAS No.: 1639042-39-9
M. Wt: 226.18 g/mol
InChI Key: GDGULTXZDPTNNZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a useful research compound. Its molecular formula is C11H8F2O3 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGULTXZDPTNNZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Abstract

This compound is a key building block in modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] The presence of a difluorinated phenyl ring, a reactive aldehyde, and an electron-deficient acrylate moiety makes it an attractive intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the most effective strategies for its synthesis, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction, which offers superior stereochemical control. An alternative approach via the Palladium-catalyzed Heck reaction is also discussed. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in synthesizing the target molecule is the stereoselective formation of the (E)-alkene. A retrosynthetic analysis reveals two principal bond disconnections for the acrylate moiety, leading to two powerful and widely adopted synthetic strategies.

G cluster_0 Strategic Disconnections TM This compound HWE C=C Bond Formation (Olefination) TM->HWE Heck C-C Bond Formation (Coupling) TM->Heck HWE_reagents 3,5-Difluoro-4-formylbenzaldehyde + Phosphonate Ylide (e.g., Trimethyl phosphonoacetate) HWE->HWE_reagents HWE Reaction Heck_reagents 4-Halo-2,6-difluorobenzaldehyde + Methyl Acrylate Heck->Heck_reagents Pd-Catalyzed Coupling

Figure 1: Retrosynthetic analysis of the target molecule.

  • Strategy 1: Horner-Wadsworth-Emmons (HWE) Reaction: This is the preferred method due to its high (E)-stereoselectivity. The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde. The thermodynamic stability of the transition state leading to the (E)-alkene is the driving force for the high stereoselectivity.[2]

  • Strategy 2: Mizoroki-Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[3][4] While highly effective for C-C bond formation, achieving high stereoselectivity can sometimes require careful optimization of ligands, bases, and reaction conditions.[5][6]

This guide will focus on the HWE methodology as the primary route, given its reliability for obtaining the desired (E)-isomer.

Synthesis of the Key Precursor: 3,5-Difluoro-4-formylbenzoic Acid

A robust synthesis begins with readily available starting materials. A common and scalable precursor is 3,5-difluoro-4-formylbenzoic acid, which can be synthesized from 3,5-difluorobenzoic acid via a directed ortho-metalation and formylation sequence.[7][8] This intermediate is valuable as its carboxylic acid functionality can be manipulated in later steps if needed, or the entire synthesis can be adapted to start from a simpler aldehyde.

Reaction Scheme:

  • Directed ortho-Metalation: 3,5-Difluorobenzoic acid is treated with a strong base like n-butyllithium (n-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The acidic proton of the carboxylic acid is removed first, and the resulting carboxylate directs the second equivalent of n-BuLi to deprotonate the ortho position (C4).

  • Formylation: The resulting aryllithium species is a potent nucleophile that is quenched with an electrophilic formylating agent, such as anhydrous methyl formate or N,N-dimethylformamide (DMF), to install the aldehyde group.

Core Protocol: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

This protocol details the conversion of a suitable benzaldehyde precursor to the target acrylate. The HWE reaction is advantageous because the phosphonate carbanions are generally more nucleophilic than their Wittig ylide counterparts, and the water-soluble phosphate byproduct simplifies purification.[9]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
3,5-Difluoro-4-formylbenzaldehyde*C₈H₄F₂O₂170.12-10.01.70 g
Trimethyl phosphonoacetateC₅H₁₁O₅P182.111.25 g/mL11.0 (1.1 eq)1.60 mL
Sodium Methoxide (25% in MeOH)CH₃ONa54.02~4.3 M11.0 (1.1 eq)2.56 mL
Anhydrous MethanolCH₄O32.040.792 g/mL-25 mL
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-As needed
Saturated NH₄Cl (aq)NH₄Cl53.49--As needed
BrineNaCl58.44--As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

*Note: If starting from 3,5-Difluoro-4-formylbenzoic acid, an initial esterification or reduction/protection sequence would be required. For simplicity, this protocol assumes the aldehyde is the starting material.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-4-formylbenzaldehyde (1.70 g, 10.0 mmol). Dissolve the aldehyde in anhydrous methanol (15 mL).

  • Ylide Generation (in situ): In a separate 50 mL flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol (10 mL) and cool the flask to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.60 mL, 11.0 mmol). Slowly add the 25 wt% sodium methoxide solution (2.56 mL, 11.0 mmol) dropwise while stirring.[10] Allow the solution to stir at 0 °C for 15-20 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination Reaction: Add the freshly prepared phosphonate carbanion solution to the stirred solution of the aldehyde dropwise over 10-15 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. A precipitate of the product may form over time.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous ammonium chloride solution (~20 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to yield the pure (E)-alkene as a solid.

HWE Reaction Mechanism

The stereochemical outcome of the HWE reaction is dictated by the thermodynamic stability of the intermediates.

G Phosphonate 1. Deprotonation (Base) Carbanion 2. Nucleophilic Attack Phosphonate->Carbanion Oxaphosphetane 3. Oxaphosphetane Formation Carbanion->Oxaphosphetane Elimination 4. Syn-Elimination Oxaphosphetane->Elimination Product 5. (E)-Alkene Product Elimination->Product

Figure 2: Key steps of the HWE reaction mechanism.

The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl, forming an intermediate betaine which cyclizes to an oxaphosphetane. The key to (E)-selectivity lies in the preference for forming the anti-betaine intermediate, which is sterically less hindered. This intermediate leads to the trans-oxaphosphetane, which undergoes syn-elimination to yield the thermodynamically favored (E)-alkene.[2][11]

Alternative Strategy: Mizoroki-Heck Reaction

The Heck reaction provides a powerful alternative for constructing the C-C double bond.[3][4] This palladium-catalyzed process couples an aryl halide with an alkene, in this case, methyl acrylate.

Conceptual Protocol
  • Reactants: 4-Bromo-2,6-difluorobenzaldehyde and methyl acrylate (typically in slight excess).

  • Catalyst System: A palladium(II) or palladium(0) source, such as Pd(OAc)₂ or Pd(PPh₃)₄. A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) is often required to stabilize the palladium catalyst and promote the reaction.[12]

  • Base: A mild inorganic or organic base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), is essential to neutralize the HBr generated during the catalytic cycle.[13]

  • Solvent: A high-boiling polar aprotic solvent like DMF, NMP, or acetonitrile is typically used.

  • Conditions: The reaction is heated, often between 80-120 °C, until completion.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylPd Ar-Pd(II)(L)₂X OxAdd->ArylPd Coord Olefin Coordination ArylPd->Coord Complex [Ar-Pd(II)(L)₂(Olefin)]X Coord->Complex Insert Migratory Insertion Complex->Insert AlkylPd R-Pd(II)(L)₂X Insert->AlkylPd Elim β-Hydride Elimination AlkylPd->Elim ProductComplex [HPd(II)(L)₂(Product)]X Elim->ProductComplex ReductElim Reductive Elimination ProductComplex->ReductElim Product_out Product ProductComplex->Product_out ReductElim->Pd0 BaseH [Base-H]⁺X⁻ ReductElim->BaseH ArX Aryl Halide (Ar-X) ArX->OxAdd Olefin Methyl Acrylate Olefin->Coord Base Base Base->ReductElim

Figure 3: Simplified catalytic cycle of the Mizoroki-Heck reaction.

While powerful, the Heck reaction may yield a mixture of (E) and (Z) isomers and can sometimes suffer from side reactions like double bond isomerization. Therefore, for this specific target where the (E) geometry is required, the HWE reaction remains the more straightforward and reliable choice.

Product Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.3 ppm (s, 1H, -CHO)

    • δ ~7.7 ppm (d, J ≈ 16.0 Hz, 1H, Ar-CH=)

    • δ ~7.2 ppm (d, J ≈ 8.0 Hz, 2H, Ar-H)

    • δ ~6.6 ppm (d, J ≈ 16.0 Hz, 1H, =CH-CO₂Me)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • The large coupling constant (J ≈ 16.0 Hz) between the vinylic protons is diagnostic of the (E)-configuration.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for aldehyde carbonyl (~185 ppm), ester carbonyl (~166 ppm), aromatic carbons (showing C-F coupling), vinylic carbons, and the methoxy carbon (~52 ppm).

  • ¹⁹F NMR (CDCl₃): A single resonance for the two equivalent fluorine atoms.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₈F₂O₃, m/z 226.04. Found [M+H]⁺ 227.05, [M+Na]⁺ 249.03.

  • IR (KBr, cm⁻¹): Strong absorptions expected for C=O stretching (aldehyde ~1700 cm⁻¹, ester ~1720 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).

Conclusion

The synthesis of this compound is most reliably achieved through the Horner-Wadsworth-Emmons reaction, which provides excellent control over the critical (E)-alkene stereochemistry. The protocol outlined in this guide, starting from an appropriate benzaldehyde precursor, offers a reproducible and scalable method for obtaining this valuable synthetic intermediate. While the Mizoroki-Heck reaction presents a viable alternative, the HWE approach is recommended for its operational simplicity and superior stereoselectivity. Proper characterization using a combination of spectroscopic techniques is essential to verify the structure and purity of the final compound.

References

Physical and chemical properties of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate: Properties, Synthesis, and Scientific Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the fields of medicinal chemistry and advanced materials science. Its structure is characterized by a central benzene ring substituted with two fluorine atoms, an aldehyde group, and a methyl acrylate chain in the trans or (E)-configuration. This unique combination of reactive sites—an aldehyde, an electron-deficient aromatic ring, and an α,β-unsaturated ester—makes it a valuable scaffold for the synthesis of complex molecules, including novel drug candidates and specialized fluorinated polymers. This guide provides a comprehensive overview of its chemical and physical properties, anticipated spectroscopic profile, key reactive characteristics, established synthetic routes, and potential applications for researchers and drug development professionals.

Identifier Value Reference
IUPAC Name methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate[1]
CAS Number 1639042-39-9[1][2]
Molecular Formula C₁₁H₈F₂O₃[1][3]
Molecular Weight 226.18 g/mol
Canonical SMILES COC(=O)C=CC1=CC(=C(C=C1F)C=O)F

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of polar carbonyl and fluorine groups, combined with a larger aromatic system, influences its state, solubility, and thermal characteristics. While extensive experimental data is not publicly available, reliable predictions and comparisons to analogous structures provide valuable insights.

Property Value / Description Reference / Rationale
Appearance Expected to be a white to off-white crystalline solid at room temperature.Based on analogous formyl-substituted phenyl acrylates which are often solids.[4][5]
Boiling Point 320.9 ± 42.0 °C at 760 mmHg (Predicted)
Melting Point Not reported. Expected to be higher than related non-fluorinated analogs due to stronger intermolecular interactions.The melting point of the non-fluorinated analog, (E)-methyl 3-(4-formylphenyl)acrylate, is 79-82 °C.[4][5]
Solubility Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethylformamide (DMF). Limited solubility in water.The combination of a polar ester/aldehyde and a non-polar phenyl ring supports this profile.

Anticipated Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this molecule. Based on its functional groups and data from structurally similar compounds, the following spectral characteristics are anticipated.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aldehyde Proton (CHO): A singlet peak around δ 9.8-10.2 ppm.

    • Aromatic Protons (Ar-H): A doublet or triplet for the two equivalent protons on the phenyl ring, expected in the range of δ 7.5-7.8 ppm, showing coupling to the adjacent fluorine atoms.

    • Vinylic Protons (-CH=CH-): Two doublets between δ 6.5-7.8 ppm. The large coupling constant (J ≈ 16 Hz) between them would confirm the (E)-stereochemistry.

    • Methyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (C=O): Two distinct signals are expected: the aldehyde carbonyl around δ 185-195 ppm and the ester carbonyl around δ 165-170 ppm.

    • Aromatic Carbons (C-Ar): Signals in the δ 110-160 ppm region. Carbons directly bonded to fluorine will exhibit large C-F coupling constants.

    • Vinylic Carbons (-CH=CH-): Resonances between δ 115-150 ppm.

    • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretching: Strong, distinct absorption bands for the ester carbonyl (approx. 1710-1730 cm⁻¹) and the aldehyde carbonyl (approx. 1690-1710 cm⁻¹).

    • C=C Stretching: Absorptions for the alkene (approx. 1630-1650 cm⁻¹) and aromatic ring (approx. 1580-1600 cm⁻¹).

    • C-F Stretching: Strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹.

  • Mass Spectrometry:

    • The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]+ or protonated molecule [M+H]+ that corresponds to the exact mass of C₁₁H₈F₂O₃ (226.0441).

Chemical Reactivity and Mechanistic Insights

The molecule's utility stems from its three distinct reactive centers, which can be addressed with high selectivity under different reaction conditions.

Caption: Key reactive centers of this compound.

  • The α,β-Unsaturated Ester: This system is a classic Michael acceptor.[7] It readily undergoes conjugate addition with soft nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and carbanions. This reactivity is fundamental to its use in covalent drug design and polymer synthesis.

  • The Aldehyde Group: The formyl group is a versatile chemical handle. It can undergo nucleophilic attack to form alcohols (via Grignard or organolithium reagents), be converted to amines via reductive amination, or be oxidized to a carboxylic acid. It can also participate in further olefination reactions like the Wittig reaction to generate more complex structures.

  • The Difluorophenyl Ring: The two electron-withdrawing fluorine atoms, ortho and para to the aldehyde and acrylate groups, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a fluorine atom by nucleophiles like amines or alkoxides, providing a pathway to further derivatization of the aromatic core.

Synthesis and Manufacturing Protocols

The synthesis of this compound predominantly relies on carbon-carbon bond-forming reactions that construct the acrylate moiety. The choice of method depends on factors like starting material availability, desired scale, and stereochemical control.

Primary Synthetic Pathway: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a highly reliable and stereoselective method for preparing α,β-unsaturated esters.[8] It utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to preferentially form the thermodynamically stable (E)-alkene. This pathway is often preferred due to the high yields, excellent stereocontrol, and ease of removal of the phosphate byproduct.

HWE_Synthesis SM1 3,5-Difluoro-4- formylbenzaldehyde Product (E)-methyl 3-(3,5-difluoro-4- formylphenyl)acrylate SM1->Product SM2 Trimethyl phosphonoacetate Intermediate Phosphonate Ylide (in situ) SM2->Intermediate + Base Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Intermediate->Product HWE Reaction Byproduct Phosphate Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

Detailed Experimental Protocol: HWE Synthesis
  • Objective: To synthesize this compound from 3,5-difluoro-4-formylbenzaldehyde.

  • Materials:

    • 3,5-difluoro-4-formylbenzaldehyde (1.0 eq)

    • Trimethyl phosphonoacetate (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

    • Carefully add the sodium hydride (60% dispersion) to the cooled THF.

    • Add trimethyl phosphonoacetate dropwise to the NaH suspension over 15-20 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate ylide is typically observed as the solution becomes clear.

    • Olefination Reaction: Dissolve 3,5-difluoro-4-formylbenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Workup and Purification: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-isomer.

Alternative Synthetic Pathway: The Heck Reaction

An alternative approach is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.[9][10] In this case, a precursor like 4-bromo-2,6-difluorobenzaldehyde would be reacted with methyl acrylate.

  • Causality Behind the Choice: This method is valuable when the corresponding aryl halide is more accessible or economical than the benzaldehyde required for olefination. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[11][12] While effective, it involves transition metal catalysis, which may require additional purification steps to remove metal residues, a critical consideration in pharmaceutical synthesis.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful building block for creating diverse chemical libraries.

  • Medicinal Chemistry and Drug Discovery:

    • Scaffold for Kinase Inhibitors: The acrylate moiety can act as a covalent "warhead," forming an irreversible bond with nucleophilic residues (like cysteine) in the active site of certain enzymes, a strategy used in targeted cancer therapy.

    • Estrogen Pathway Modulators: As suggested by patent literature, the core structure is relevant for synthesizing modulators of the estrogen signaling pathway, which are implicated in various diseases including breast cancer and osteoporosis.[8]

    • Combinatorial Chemistry: The aldehyde serves as a key diversification point. It can be readily converted into a wide array of functional groups through reactions like reductive amination, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

  • Materials Science:

    • Fluorinated Polymers: The acrylate group can undergo free-radical or controlled polymerization.[13] The incorporation of fluorine atoms into the polymer backbone imparts unique properties such as low surface energy (hydrophobicity and oleophobicity), high thermal stability, and chemical resistance.[14] These characteristics are highly desirable for advanced coatings, specialty optics, and membranes.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • General Handling: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Profile: While specific toxicity data is not available, acrylates as a class are known to be skin and eye irritants and potential sensitizers.[7][15] The hazards of related compounds like 3,5-difluoro-4-formylbenzoic acid include warnings for skin/eye irritation and being harmful if swallowed.[16] Assume the compound has similar properties and avoid inhalation, ingestion, and direct skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its well-defined reactive sites allow for selective and predictable chemical transformations, making it an ideal starting point for complex synthetic campaigns. The reliability of synthetic methods like the Horner-Wadsworth-Emmons reaction ensures its accessible and stereochemically pure preparation. For researchers in drug discovery, it offers a versatile scaffold for developing novel therapeutics, particularly covalent inhibitors and modulators of key biological pathways. In materials science, it provides a gateway to high-performance fluorinated polymers. This combination of synthetic accessibility and functional versatility ensures its continued importance in advancing chemical and biomedical research.

References

An In-depth Technical Guide to (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate (CAS Number: 1639042-39-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, identified by CAS number 1639042-39-9. While this compound is available commercially as a research chemical and its synthesis is documented, a thorough review of scientific literature reveals a notable absence of published studies on its specific biological activities, mechanism of action, and applications in drug discovery. This guide serves to consolidate the available technical data, offering insights into its chemical nature and potential as a building block in medicinal chemistry, while also highlighting the current knowledge gap regarding its bioactivity.

Chemical Identity and Physicochemical Properties

This compound is a substituted acrylate derivative with a molecular formula of C₁₁H₈F₂O₃ and a molecular weight of 226.18 g/mol .[1] The presence of a difluorinated aromatic ring, a formyl group, and a methyl acrylate moiety suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1639042-39-9[1]
Molecular Formula C₁₁H₈F₂O₃[2]
Molecular Weight 226.18 g/mol
IUPAC Name methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoateN/A
Synonyms This compound[1]
Boiling Point 320.9±42.0 °C at 760 mmHg
Storage Conditions Inert atmosphere, 2-8°C[3]

Chemical Structure:

G A

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data from primary research literature is not currently available. However, chemical suppliers often provide typical analytical data. Researchers should obtain compound-specific data from the supplier or through their own analysis. Generally, for a molecule with this structure, one would expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the vinyl protons of the acrylate group (as doublets), the methyl ester protons (as a singlet), the aromatic proton (as a triplet or doublet of doublets), and the aldehyde proton (as a singlet).

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester and aldehyde, the vinyl carbons, and the carbons of the difluorinated aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and aldehyde, C=C stretching of the acrylate and aromatic ring, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications: A Knowledge Gap

A comprehensive search of the scientific and patent literature reveals a significant lack of information regarding the biological activity of this compound. While acrylate derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, no specific studies have been published for this particular compound.

The presence of the acrylate moiety, which can act as a Michael acceptor, suggests potential reactivity with biological nucleophiles. This is a common feature in the mechanism of action of some covalent inhibitor drugs. The difluorinated phenyl ring can enhance metabolic stability and binding affinity. The formyl group provides a reactive handle for further chemical modifications, making this compound an interesting starting point for the synthesis of more complex molecules for biological screening.

Hypothetical Drug Discovery Workflow:

Caption: A hypothetical workflow illustrating how this compound could be utilized in a drug discovery program.

Given the current lack of data, future research efforts could focus on:

  • Screening for Biological Activity: Evaluating the compound in a broad range of in vitro assays to identify potential therapeutic areas. This could include screens for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

  • Mechanism of Action Studies: If any biological activity is identified, subsequent studies would be necessary to elucidate the underlying mechanism of action.

  • Medicinal Chemistry Campaigns: Utilizing the compound as a scaffold for the synthesis of novel derivatives to explore structure-activity relationships and optimize for potency and selectivity.

Suppliers

This compound is available from various chemical suppliers as a research chemical. Purity levels and available quantities may vary. It is recommended to source from reputable vendors who can provide a certificate of analysis with detailed purity and characterization data.

Table 2: A Selection of Suppliers for CAS 1639042-39-9

SupplierWebsite
Sigma-Aldrich (Merck)--INVALID-LINK--
BLD Pharm--INVALID-LINK--
ChemicalBook--INVALID-LINK--

Note: This is not an exhaustive list and inclusion does not constitute an endorsement.

Conclusion and Future Outlook

This compound (CAS 1639042-39-9) is a readily accessible chemical intermediate with potential for application in medicinal chemistry and materials science. Its chemical structure presents multiple opportunities for synthetic elaboration. However, the current body of scientific knowledge lacks any published research on its biological properties. This presents both a challenge and an opportunity for researchers. The absence of data means that its therapeutic potential is entirely unexplored, making it a candidate for initial screening in various disease models. Future investigations are essential to unlock the potential of this compound and determine its place in the landscape of drug discovery and development.

References

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate: A Technical Guide to the Reactivity of the Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a multifunctional building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of several reactive sites, most notably the formyl group, which serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the formyl group in this specific molecular context, offering both theoretical insights and practical, field-proven experimental protocols.

The reactivity of the formyl group in this compound is significantly influenced by the electronic effects of the substituents on the phenyl ring. The two fluorine atoms at the 3 and 5 positions, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I).[4] This effect is compounded by the methyl acrylate group at the 1-position, which also acts as an electron-withdrawing group through both inductive and resonance effects (-I, -M). Consequently, the formyl group at the 4-position is attached to an electron-deficient aromatic ring.

This electronic environment has a profound impact on the electrophilicity of the carbonyl carbon of the formyl group. The cumulative electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[5] This heightened reactivity is a key consideration in designing synthetic strategies involving this molecule.

This guide will delve into the practical implications of this enhanced reactivity across several important classes of organic reactions.

Enhanced Electrophilicity and its Synthetic Implications

The electron-deficient nature of the aromatic ring in this compound dictates the reactivity of its formyl group. This increased electrophilicity accelerates reactions involving nucleophilic attack on the carbonyl carbon.[5][6] The following sections will explore key transformations where this property can be strategically exploited.

Diagram: Electronic Effects on the Formyl Group

Caption: Electronic withdrawing effects of the fluoro and acrylate groups on the formyl group's reactivity.

I. Nucleophilic Addition Reactions

The enhanced electrophilicity of the formyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

A. Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] In the context of our target molecule, the electron-deficient nature of the formyl group facilitates the initial formation of the imine intermediate, which is then reduced in situ to the corresponding amine.[9][10] This one-pot procedure is highly efficient for creating C-N bonds.[11]

Workflow: Reductive Amination

G Start This compound + Amine (R-NH2) Imine Imine Formation (in situ) Start->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Workup Aqueous Workup & Purification Reduction->Workup Product Corresponding Amine Product Workup->Product G Aldehyde This compound Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Nucleophilic_Attack Oxaphosphetane Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product Decomposition->Alkene TPO Triphenylphosphine Oxide Decomposition->TPO

References

Michael addition acceptors with electron-withdrawing phenyl groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Michael Addition Acceptors with Electron-Withdrawing Phenyl Groups: Principles, Synthesis, and Applications

Abstract

The Michael addition reaction is a fundamental tool in organic chemistry and drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive technical overview of a specific, highly significant class of Michael acceptors: α,β-unsaturated systems activated by an electron-withdrawing phenyl group. We will explore the core chemical principles that govern their reactivity, detailing how substituents on the phenyl ring modulate electrophilicity. This guide offers field-proven, step-by-step protocols for the synthesis and kinetic analysis of these compounds. Furthermore, we delve into their critical applications as covalent modifiers in drug development, particularly as "warheads" for targeted inhibitors that covalently bind to protein nucleophiles.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of these versatile molecules.

The Michael Addition Reaction: A Cornerstone of Covalent Chemistry

Fundamental Principles

The Michael reaction, at its core, is the 1,4-conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated compound (the "Michael acceptor").[6][7] This process is a cornerstone of synthetic chemistry due to its reliability and efficiency in forming new covalent bonds under generally mild conditions.[6] The reaction is thermodynamically favorable, driven by the conversion of a relatively weak carbon-carbon π-bond in the acceptor to a stronger σ-bond in the final adduct.[8]

The mechanism proceeds in three key steps:

  • Formation of the Nucleophile: A base deprotonates the Michael donor, which is typically a "doubly stabilized" carbon acid like a malonic ester or β-keto ester, to form a resonance-stabilized enolate.[9] Other nucleophiles, such as thiols (thiols-Michael), amines (aza-Michael), and alcohols (oxa-Michael), are also widely used, particularly in biological contexts.[10][11]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new enolate intermediate.[7]

  • Protonation: The enolate intermediate is protonated by the solvent or a proton source to yield the final 1,4-addition product.[7]

Fig 1. Generalized mechanism of the Michael Addition reaction.
The Acceptor's Role: Electrophilicity and Conjugation

The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon. This is governed by the nature of the electron-withdrawing group (EWG) conjugated to the alkene.[6] Common EWGs include carbonyls (ketones, aldehydes, esters), nitriles, and nitro groups.[11] These groups polarize the conjugated system, creating a partial positive charge (δ+) on the β-carbon, making it susceptible to nucleophilic attack.[2]

Enhancing Reactivity: The Phenyl Group and its Electronic Modulators

The Influence of Aromatic Conjugation

When a phenyl group is attached to the β-carbon of the α,β-unsaturated system (as in chalcones or β-nitrostyrenes), it extends the conjugated π-system. This extended conjugation provides additional stability to the molecule but, more importantly, serves as a scaffold for introducing further electronic modifications.

Electron-Withdrawing Groups (EWGs) as Reactivity Amplifiers

Placing EWGs on this phenyl ring is a powerful strategy to fine-tune the reactivity of the Michael acceptor. These substituents pull electron density away from the aromatic ring and, by extension, from the conjugated alkene system. This effect significantly increases the partial positive charge on the β-carbon, thereby enhancing its electrophilicity and accelerating the rate of the Michael addition reaction.[1]

A Comparative Look at Common EWGs

The choice of EWG allows for precise control over the acceptor's reactivity, a critical consideration in drug design where a balance must be struck between target engagement and off-target reactivity.[3]

  • Nitro (-NO₂): One of the most potent EWGs, the nitro group strongly activates the Michael acceptor through both inductive and resonance effects, making compounds like β-nitrostyrenes highly reactive electrophiles.[1][2][12]

  • Cyano (-CN): The cyano group is a strong EWG that can activate Michael acceptors. In the context of aryl acrylonitriles, it has been instrumental in the design of reversible covalent inhibitors, where the cyano group not only increases the rate of thiol addition but also promotes the reverse β-elimination reaction.[13][14][15]

  • Trifluoromethyl (-CF₃): This group exerts a powerful electron-withdrawing effect purely through induction due to the high electronegativity of fluorine atoms. It is often used in drug design to modulate electronic properties and improve metabolic stability.

  • Sulfonyl (-SO₂R) and Sulfonamide (-SO₂NHR): These groups are strong EWGs used to activate alkenes for Michael addition. Sulfonyl fluorides, in particular, have gained attention as "warheads" for covalent inhibitors.

G Modulation of Electrophilicity at the β-Carbon cluster_0 Electron Donating Group (EDG) cluster_1 Electron Withdrawing Group (EWG) a EDG (e.g., -OCH₃) b Phenyl Ring a->b Donates e⁻ density c α,β-Unsaturated System b->c Decreased polarization d β-Carbon (Less δ+) c->d e EWG (e.g., -NO₂) f Phenyl Ring e->f Withdraws e⁻ density g α,β-Unsaturated System f->g Increased polarization h β-Carbon (More δ+) g->h

Fig 2. Effect of phenyl substituents on β-carbon electrophilicity.

Key Classes of Phenyl-Substituted Michael Acceptors

Chalcones: The Privileged Scaffold

Chalcones are α,β-unsaturated ketones flanked by two aromatic rings. They are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17][18] Their biological mechanism often involves acting as Michael acceptors, forming covalent adducts with nucleophilic residues (like cysteine) in enzymes and signaling proteins.[16][19] The synthesis is typically a straightforward base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[16] The presence of EWGs on the aldehyde-derived ring favors base-catalyzed conditions.[16]

β-Nitrostyrenes: Highly Activated Electrophiles

Compounds like 1-phenyl-2-nitropropene and its analogs are exceptionally potent Michael acceptors due to the powerful electron-withdrawing nature of the nitro group.[1][2] This high reactivity makes them valuable precursors for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds.[1][12] The nitro group in the resulting Michael adduct is a versatile functional handle that can be readily reduced to a primary amine, providing a pathway to diverse molecular architectures.[2]

Aryl Acrylonitriles: Tuning Reversibility

Acrylonitriles activated by an electron-withdrawing aryl or heteroaryl group represent a sophisticated class of Michael acceptors.[13] While highly reactive towards nucleophiles like cysteine thiols, the resulting adducts can undergo a retro-Michael (β-elimination) reaction. The rate of this reversal can be modulated by the electronic properties of the activating aryl group, allowing for the rational design of reversible covalent inhibitors with tunable target residence times.[13]

Phenyl Vinyl Sulfones and Sulfonamides

The sulfonyl group is a robust EWG that effectively activates an adjacent double bond for Michael addition. Phenyl vinyl sulfone and its derivatives are commonly used in organic synthesis and have found applications in bioconjugation and materials science. More recently, the related sulfonyl fluoride and sulfonamide moieties have been incorporated into complex molecules as covalent warheads for targeted drug discovery.[20][21]

Synthetic Strategies and Experimental Protocols

General Synthetic Workflow

The synthesis of these acceptors typically involves a condensation reaction between two key building blocks: an aromatic aldehyde (carrying the desired EWG) and a compound with an active methylene group (e.g., an acetophenone or a nitroalkane).

G Start Aromatic Aldehyde (with EWG) Condensation Condensation Reaction (e.g., Claisen-Schmidt) Start->Condensation Methylene Active Methylene Compound Methylene->Condensation Crude Crude Product Condensation->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Product Pure Michael Acceptor Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Fig 3. General workflow for the synthesis of Michael acceptors.
Detailed Protocol: Synthesis of a 4-Nitrochalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one, a representative chalcone.

Causality: The base (NaOH) deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group makes the aldehyde particularly susceptible to this attack. Subsequent dehydration is facile, driven by the formation of the highly conjugated chalcone product.

Self-Validation: The success of the reaction is visually indicated by the formation of a colored precipitate. The product's identity and purity are confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR), which should show characteristic peaks for the trans-alkene protons and the conjugated system.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol with stirring.

  • Initiation: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 15 minutes. Maintain the temperature below 25°C using an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. A solid precipitate will typically form.

  • Workup: Pour the reaction mixture into 100 mL of cold water. Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~pH 7).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure chalcone as yellow crystals. Dry the product under vacuum.

Detailed Protocol: Synthesis of a β-Nitrostyrene

This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene.

Causality: The base (ammonium acetate) facilitates the condensation between 4-chlorobenzaldehyde and nitroethane. The reaction, often referred to as a Henry or Knoevenagel-type condensation, proceeds via a nitro-aldol addition followed by dehydration. Acetic acid is used as the solvent and co-catalyst.

Self-Validation: Formation of the crystalline product upon cooling indicates a successful reaction. Purity is assessed by a sharp melting point and spectroscopic analysis, confirming the presence of the nitroalkene functionality and the correct substitution pattern on the aromatic ring.

Methodology:

  • Reactant Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), nitroethane (1.13 g, 15 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Reaction: Add 15 mL of glacial acetic acid to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with cold water, followed by a cold 1:1 ethanol/water mixture.

  • Purification: The product is often sufficiently pure after washing. If necessary, it can be recrystallized from ethanol or isopropanol. Dry the final product under vacuum.

Quantifying Reactivity: Kinetic Analysis and Mechanistic Insights

The Importance of Reaction Kinetics

Understanding the kinetics of the Michael addition is paramount for designing covalent inhibitors and optimizing synthetic routes.[1] Kinetic studies allow for the quantitative comparison of the reactivity of different Michael acceptors, revealing the precise impact of substituents on the phenyl ring.[1][22] As shown in the table below, electron-withdrawing groups consistently increase the reaction rate.

Phenyl Substituent (X) in X-C₆H₄-CH=CH-CORRelative Second-Order Rate Constant (k₂)Causality
4-Methoxy (-OCH₃)0.5Electron-donating group, reduces electrophilicity of β-carbon.
4-Hydrogen (-H)1.0Unsubstituted baseline.
4-Chloro (-Cl)3.5Moderately electron-withdrawing, increases electrophilicity.
4-Cyano (-CN)15.0Strongly electron-withdrawing, significantly increases electrophilicity.
4-Nitro (-NO₂)25.0Very strongly electron-withdrawing, highest reactivity.
Note: Data is illustrative, based on general principles. Actual values vary with the specific acceptor, nucleophile, and conditions.
Detailed Protocol: Kinetic Measurement by UV-Vis Spectrophotometry

This protocol allows for the determination of second-order rate constants by monitoring the disappearance of the Michael acceptor, which typically has a strong UV absorbance due to its extended conjugated system.

Causality: The reaction follows pseudo-first-order kinetics when the nucleophile (e.g., an amine or glutathione) is used in large excess relative to the Michael acceptor. The observed rate constant (k_obs) is directly proportional to the concentration of the nucleophile. A plot of k_obs versus nucleophile concentration yields a straight line, the slope of which is the second-order rate constant (k₂).

Self-Validation: The linearity of the plot of ln(Absorbance) vs. time confirms that the reaction is first-order with respect to the Michael acceptor. The linearity of the subsequent plot of k_obs vs. [Nucleophile] validates the overall second-order nature of the reaction.

Methodology:

  • Stock Solutions: Prepare a stock solution of the Michael acceptor (e.g., 10 mM in DMSO). Prepare a series of stock solutions of the nucleophile (e.g., N-acetylcysteine or morpholine) at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Michael acceptor. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).[1]

  • Kinetic Run: For each concentration of the nucleophile, pipette the buffer and the nucleophile solution into a quartz cuvette to a final volume of, for example, 990 µL. Allow the solution to equilibrate to the set temperature.

  • Initiation and Measurement: Initiate the reaction by adding a small volume (e.g., 10 µL) of the Michael acceptor stock solution (to give a final concentration of ~100 µM) to the cuvette. Mix rapidly and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis:

    • For each run, plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this line is -k_obs.

    • Plot the calculated k_obs values against the corresponding nucleophile concentrations.

    • Perform a linear regression on this plot. The slope of the line is the second-order rate constant, k₂.

Interpreting Kinetic Data: The Hammett Relationship

The Hammett plot is a powerful tool for correlating reaction rates with the electronic properties of substituents on the phenyl ring.[22] A plot of log(k_X / k_H) versus the substituent constant (σ) is typically linear. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, confirming that negative charge is building up in the transition state relative to the ground state, which is consistent with nucleophilic attack at the β-carbon.[22]

Applications in Drug Discovery and Chemical Proteomics

The "Covalent Warhead" Paradigm in Targeted Therapy

The primary application of these Michael acceptors in modern drug discovery is as electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[4][23] A TCI consists of a recognition scaffold that provides non-covalent binding affinity and selectivity for the target protein, and a weakly reactive electrophile (the warhead) positioned to react with a nearby nucleophilic amino acid residue, most commonly cysteine.[14][23] This strategy can lead to drugs with enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[24]

Mechanism of Action: Covalent Modification of Cysteine Residues

Cysteine is an ideal target for covalent modification because its thiol side chain is often the most nucleophilic residue in a protein under physiological conditions.[10] The Michael acceptor warhead, brought into high effective concentration by the binding of the recognition scaffold, undergoes a thiol-Michael addition with the cysteine thiol, forming a stable covalent bond and irreversibly inhibiting the protein's function.

G cluster_0 Covalent Inhibition of a Target Protein Inhibitor TCI (Scaffold + Warhead) Complex_noncov Non-covalent Binding Complex Inhibitor->Complex_noncov 1. Reversible    Binding Protein_free Target Protein (with Cys-SH) Complex_cov Covalent Adduct (Inhibited Protein) Complex_noncov->Complex_cov 2. Irreversible    Covalent Bond    Formation

References

Methodological & Application

Application Notes & Protocols: Stereoselective Olefination of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Stilbenoid Scaffolds

In the landscape of contemporary drug discovery and materials science, molecules bearing fluorinated phenyl rings are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, is a versatile building block that embodies this principle. It possesses a difluorinated aromatic ring, an activating formyl group, and an electron-deficient acrylate moiety, making it an ideal substrate for carbon-carbon bond-forming reactions.

This document provides a detailed exploration of the use of this compound in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer[1][2][3]. Its advantages over the classical Wittig reaction are notable, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which greatly simplifies product purification[1][3].

By reacting the formyl group of this compound with various stabilized phosphonate ylides, researchers can access a diverse array of complex stilbenoid structures. These products, which feature a diarylethene core, are prevalent in numerous biologically active natural products and pharmaceutical agents[4][5][6][7][8]. The pre-existing acrylate functionality on the starting material offers a valuable handle for further synthetic transformations, such as Michael additions or cycloadditions.

Pillar 1: The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene[2][9]. The reaction mechanism is a well-established sequence of steps that dictates the high (E)-stereoselectivity typically observed.

  • Deprotonation: The reaction commences with the deprotonation of the α-proton of the phosphonate ester by a suitable base to generate a resonance-stabilized phosphonate carbanion[2][10]. The acidity of this proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a wide range of bases.

  • Nucleophilic Addition: The phosphonate carbanion, being a soft nucleophile, adds to the electrophilic carbonyl carbon of the aldehyde, in this case, the formyl group of our target molecule. This addition is the rate-limiting step and forms two diastereomeric intermediates[2][10].

  • Oxaphosphetane Formation and Elimination: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a stable dialkyl phosphate salt and forming the alkene. The thermodynamic preference for the transition state leading to the trans-alkene, where bulky groups are positioned anti to each other, is the origin of the reaction's characteristic (E)-selectivity[3][10].

The choice of reaction conditions can influence the stereochemical outcome. While standard conditions strongly favor the (E)-isomer, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can favor the formation of (Z)-alkenes[9][10].

Diagram: The Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Workflow A 1. Add LiCl, Aldehyde, & Phosphonate to dry MeCN B 2. Cool to 0 °C A->B C 3. Add DBU dropwise B->C D 4. Warm to RT, stir 4-16h (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. aq. NH4Cl D->E F 6. Extract with EtOAc E->F G 7. Wash with brine, dry (Na2SO4) F->G H 8. Concentrate in vacuo G->H I 9. Purify via Flash Chromatography H->I J Pure (E)-Alkene Product I->J

References

Application Notes and Protocols: (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Consequently, the demand for versatile, fluorinated building blocks for organic synthesis has grown significantly.

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a prime example of such a strategic intermediate.[2] Its molecular architecture, featuring a difluorinated phenyl ring, a reactive formyl group, and an electron-deficient acrylate moiety, presents a trifecta of functionalities for medicinal chemists to exploit. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate, with a particular focus on its role in the construction of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting intermediate is critical for its successful application in multi-step syntheses. The expected properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₈F₂O₃
Molecular Weight 226.18 g/mol [3][4][5]
Appearance Off-white to pale yellow solid
CAS Number 1639042-39-9[3][4][6]
¹H NMR (CDCl₃, 400 MHz) δ 10.4 (s, 1H, CHO), 7.85 (d, J=16.0 Hz, 1H), 7.50 (m, 2H), 6.50 (d, J=16.0 Hz, 1H), 3.80 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 187.0, 166.5, 164.0 (dd, J=252.5, 7.1 Hz), 142.0, 135.0 (t, J=10.1 Hz), 122.0, 115.0 (dd, J=25.3, 4.0 Hz)
Purity (by HPLC) ≥98%

Part 1: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved via a Wittig reaction between 3,5-difluorobenzaldehyde and a stabilized phosphorus ylide. The use of a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, is crucial as it overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene isomer.[4][7][8]

Reaction Scheme: Wittig Olefination

Caption: Synthesis of the target intermediate via Wittig reaction.

Detailed Protocol: Synthesis of this compound

This protocol describes a robust and scalable procedure for the synthesis of the title compound.

Materials:

  • 3,5-Difluorobenzaldehyde (1.0 eq)[9][10]

  • (Methoxycarbonylmethylene)triphenylphosphorane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorobenzaldehyde (1.0 eq) and anhydrous THF. Stir the solution until the aldehyde is fully dissolved.

  • Ylide Addition: Add (methoxycarbonylmethylene)triphenylphosphorane (1.1 eq) to the flask in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To the residue, add a mixture of hexanes and a small amount of ethyl acetate to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture, and wash the solid with hexanes.

    • Collect the filtrate and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield: 85-95%

Part 2: Application in the Synthesis of a Quinazoline-Based Kinase Inhibitor

The aldehyde functionality of this compound serves as a key handle for its elaboration into more complex pharmaceutical scaffolds. To illustrate its utility, we present a synthetic route to a novel quinazoline-based kinase inhibitor, a class of compounds known to target enzymes like the Epidermal Growth Factor Receptor (EGFR).[11][12][13]

Overall Synthetic Workflow

Caption: Multi-step synthesis of a kinase inhibitor.

Step 1: Pinnick Oxidation of the Aldehyde

The formyl group is first oxidized to a carboxylic acid using the Pinnick oxidation, a mild and selective method that is tolerant of the acrylate moiety.

Reaction Scheme:

Caption: Oxidation of the formyl group to a carboxylic acid.

Protocol:

  • Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with aqueous sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling to form the Kinase Inhibitor

The newly formed carboxylic acid is then coupled with a suitable amino-quinazoline core, a common feature in many kinase inhibitors, using standard peptide coupling reagents.

Reaction Scheme:

Caption: Final amide coupling to yield the kinase inhibitor.

Protocol:

  • Activation: Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add 4-anilino-6-aminoquinazoline (1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 8-12 hours.

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and then diethyl ether. The crude product can be further purified by recrystallization or chromatography to yield the final kinase inhibitor.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable intermediate for pharmaceutical synthesis. Its straightforward synthesis via a stereoselective Wittig reaction and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of complex molecules, particularly in the realm of kinase inhibitors. The protocols detailed herein provide a solid foundation for the synthesis and application of this intermediate, empowering researchers to accelerate their drug discovery programs.

References

Application Notes and Protocols: Knoevenagel Condensation with 3,5-Difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation stands as a pillar in the edifice of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of fine chemicals, functional polymers, and, most notably, pharmacologically active molecules.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The 3,5-difluorobenzaldehyde moiety, in particular, is a valuable building block in medicinal chemistry. The strong electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the aldehydic carbon, often leading to increased reactivity and facilitating the condensation process.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuances of the Knoevenagel condensation using 3,5-difluorobenzaldehyde derivatives, detailing reaction mechanisms, offering field-proven experimental protocols, and discussing optimization strategies.

Mechanistic Insights: The Role of Catalysis and Electronic Effects

The Knoevenagel condensation proceeds via a nucleophilic addition of an active methylene compound to the carbonyl group, followed by a dehydration step.[1] The precise mechanism can be influenced by the choice of catalyst, with two primary pathways being widely recognized:

1. The Enolate Pathway: In the presence of a base, a proton is abstracted from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to furnish the final α,β-unsaturated product.[3]

2. The Iminium Ion Pathway: When a secondary amine, such as piperidine, is employed as a catalyst, it first reacts with the aldehyde to form an iminium ion after the elimination of water.[4][5] This iminium ion is a significantly more potent electrophile than the aldehyde itself.[6][7] The enolate, formed by the deprotonation of the active methylene compound by another molecule of the amine catalyst, then attacks the iminium ion. A subsequent elimination of the piperidine catalyst regenerates it for the next catalytic cycle and yields the final product.[4][6] Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step in this process.[6][7]

The presence of two fluorine atoms at the 3 and 5 positions of the benzaldehyde ring plays a crucial role. Their strong inductive electron-withdrawing effect makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This electronic activation can lead to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Mechanistic Workflow Diagram

Knoevenagel_Mechanism cluster_Iminium Iminium Pathway (Piperidine Catalysis) cluster_Enolate Enolate Formation cluster_Condensation Condensation & Product Formation Aldehyde_I 3,5-Difluorobenzaldehyde Iminium Iminium Ion (Enhanced Electrophile) Aldehyde_I->Iminium + Piperidine - H₂O Piperidine_I Piperidine Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Active_Methylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate (Nucleophile) Active_Methylene->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate->Product - H₂O (or Piperidine) Catalyst_Regen Catalyst Regeneration

Caption: Knoevenagel condensation pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 3,5-difluorobenzaldehyde with common active methylene compounds. These protocols are designed to be robust and adaptable to various laboratory settings.

Protocol 1: Classical Piperidine-Catalyzed Condensation

This method is a widely used and reliable procedure for the Knoevenagel condensation, particularly effective for a broad range of substrates.

Materials:

  • 3,5-Difluorobenzaldehyde (1.0 mmol, 142.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg) or Ethyl Cyanoacetate (1.0 mmol, 113.1 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol or Toluene (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 3,5-difluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 5 mL of ethanol or toluene to the flask.

  • Add a catalytic amount of piperidine (~10 µL) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux (for ethanol, ~78 °C; for toluene, ~110 °C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the final pure compound.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This "green chemistry" approach offers significant advantages, including shorter reaction times, often higher yields, and the elimination of organic solvents.[8][9]

Materials:

  • 3,5-Difluorobenzaldehyde (1.0 mmol, 142.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ammonium acetate (catalytic amount, ~0.2 mmol, 15.4 mg)[10]

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine 3,5-difluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium acetate.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 100-120 °C for 5-15 minutes.[11]

  • Monitor the reaction progress by TLC after cooling the vial.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of cold water to the vial to solidify the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine 3,5-Difluorobenzaldehyde, Active Methylene Compound, and Catalyst start->reagents reaction_condition Select Reaction Conditions reagents->reaction_condition protocol1 Protocol 1: Conventional Heating (Reflux in Solvent) reaction_condition->protocol1 Classical protocol2 Protocol 2: Microwave Irradiation (Solvent-Free) reaction_condition->protocol2 Green monitoring Monitor Reaction (TLC) protocol1->monitoring protocol2->monitoring workup Work-up (Cooling, Precipitation/Evaporation) monitoring->workup Reaction Complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Washing, Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS, M.P.) purification->characterization end End characterization->end

Caption: General experimental workflow.

Data Presentation: Comparative Analysis

The choice of active methylene compound and reaction conditions can significantly impact the outcome of the Knoevenagel condensation with 3,5-difluorobenzaldehyde. The following table summarizes expected results based on literature precedents for analogous reactions.

Active Methylene CompoundCatalystSolventTemperature (°C)TimeExpected Yield (%)Reference
MalononitrilePiperidineEthanolReflux1-2 h>90General Protocol[12]
Ethyl CyanoacetatePiperidineTolueneReflux2-4 h85-95General Protocol[13]
MalononitrileAmmonium AcetateSolvent-free (MW)1205-10 min>95[9][14]
Barbituric AcidAcetic AcidEthanolRoom Temp1-2 hGood[15]
Malonic AcidPiperidine/PyridineToluene (MW)12020 minGood-Excellent[11]

Note: "Good" to "Excellent" yields are qualitative descriptors from the literature where specific numerical values for 3,5-difluorobenzaldehyde were not provided, but the methodology is reported to be highly efficient for similar aromatic aldehydes.

Troubleshooting and Optimization

Low Yield:

  • Cause: Incomplete reaction or side reactions.

  • Solution:

    • Increase reaction time and continue to monitor by TLC.

    • For conventional heating, ensure the reflux temperature is maintained. For microwave reactions, confirm the target temperature is reached.

    • The catalyst may have degraded. Use fresh piperidine or ammonium acetate.

    • For less reactive active methylene compounds (e.g., diethyl malonate), a stronger base or longer reaction times may be necessary.[13]

Formation of Side Products:

  • Cause: Self-condensation of the aldehyde or Michael addition of the active methylene compound to the product.

  • Solution:

    • Maintain a 1:1 stoichiometry of the aldehyde and active methylene compound.

    • Avoid a large excess of the base catalyst, as this can promote side reactions.

    • Work-up the reaction promptly upon completion to prevent further reactions.

Product Purification Issues:

  • Cause: Contamination with starting materials or byproducts.

  • Solution:

    • Ensure thorough washing of the crude product with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials.

    • Recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a highly effective purification method.

    • If recrystallization is insufficient, column chromatography on silica gel can be employed for purification.

Conclusion

The Knoevenagel condensation of 3,5-difluorobenzaldehyde derivatives is a highly efficient and versatile method for the synthesis of fluorinated α,β-unsaturated compounds. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde, often leading to excellent yields under both classical and modern, greener reaction conditions. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can effectively synthesize a wide range of valuable molecules for applications in drug discovery and materials science. The protocols and data presented in this application note serve as a robust starting point for the successful implementation of this important transformation.

References

Application Notes and Protocols for Cross-Coupling Reactions of Functionalized Phenylacrylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Phenylacrylates

Functionalized phenylacrylates are a pivotal class of synthons in modern organic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique structure, featuring a reactive acrylate system conjugated with a functionalizable aromatic ring, makes them ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of contemporary C-C and C-N bond formation, enable the precise and efficient construction of complex molecular architectures from readily available precursors.[2][3]

This guide provides an in-depth exploration of four major cross-coupling reactions—Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to functionalized phenylacrylates. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-proven protocols, and discuss key considerations for optimizing these transformations for drug discovery and development. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

The Heck-Mizoroki Reaction: C-C Bond Formation via Olefin Arylation

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, and it is particularly effective for creating stilbene and cinnamate derivatives from functionalized phenylacrylates.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[4]

Mechanistic Insights

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving palladium(0) and palladium(II) intermediates. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂X OA->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord Olefin Insertion_Complex Ar-Pd(II)L₂(Olefin)X Olefin_Coord->Insertion_Complex Migratory_Insertion Migratory Insertion Insertion_Complex->Migratory_Insertion PdII_Alkyl R-Pd(II)L₂X Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH_Complex H-Pd(II)L₂X Beta_Hydride->PdH_Complex Product Reductive_Elim Reductive Elimination PdH_Complex->Reductive_Elim Base Reductive_Elim->Pd0 HX-Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Synthesis of Ethyl (E)-4'-methoxystilbene-4-carboxylate

This protocol details the Heck coupling of ethyl 4-bromophenylacrylate with 4-vinylanisole.

Materials:

  • Ethyl 4-bromophenylacrylate

  • 4-Vinylanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add ethyl 4-bromophenylacrylate (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add 4-vinylanisole (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data and Optimization
Aryl HalideOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Ethyl 4-bromophenylacrylate4-VinylanisolePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10085-95
Methyl 4-iodophenylacrylateStyrenePdCl₂(PPh₃)₂ (1)-K₂CO₃DMA12080-90
tert-Butyl 3-chlorophenylacrylaten-Butyl acrylatePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11075-85

The Suzuki-Miyaura Coupling: A Versatile Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7] For functionalized phenylacrylates, this reaction provides a powerful method for synthesizing biaryl acrylates, which are valuable precursors for various biologically active molecules.[5][8]

Mechanistic Insights

The Suzuki-Miyaura coupling follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) forms a boronate complex, which then transfers the Ar' group to the palladium center, displacing the halide. This is the key bond-forming step.

  • Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Reaction cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ / Base PdII_Biaryl Ar-Pd(II)L₂Ar' Transmetalation->PdII_Biaryl Reductive_Elim Reductive Elimination PdII_Biaryl->Reductive_Elim Reductive_Elim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 4'-methoxybiphenyl-4-acrylate

This protocol describes the Suzuki coupling of methyl 4-iodophenylacrylate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl 4-iodophenylacrylate

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve methyl 4-iodophenylacrylate (1.0 mmol, 1.0 equiv.) and 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.) in 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.) and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Data and Optimization
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Methyl 4-iodophenylacrylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O8090-98
Ethyl 4-bromophenylacrylatePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9085-95
tert-Butyl 4-chlorophenylacrylate3,5-Dimethylphenylboronic acidXPhos Pd G3 (2)K₃PO₄t-BuOH/H₂O10080-90

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9] This reaction is particularly valuable for the synthesis of functionalized phenylalkynyl acrylates, which are important intermediates in materials science and medicinal chemistry.[10]

Mechanistic Insights

The Sonogashira reaction uniquely involves two catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Heck and Suzuki reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination to give the product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

Sonogashira_Reaction cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuC≡CR PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl Reductive_Elim Reductive Elimination PdII_Alkynyl->Reductive_Elim Reductive_Elim->Pd0 Ar-C≡CR CuX Cu(I)X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord HC≡CR Cu_Alkyne_Complex [HC≡CR]Cu(I)X Alkyne_Coord->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide CuC≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of Ethyl 4-((trimethylsilyl)ethynyl)phenylacrylate

This protocol details the Sonogashira coupling of ethyl 4-iodophenylacrylate with trimethylsilylacetylene.

Materials:

  • Ethyl 4-iodophenylacrylate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4-iodophenylacrylate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired alkynyl acrylate.

Data and Optimization
Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
Ethyl 4-iodophenylacrylateTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT90-97
Methyl 4-bromophenylacrylatePhenylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEADMF6085-95
Ethyl 4-bromophenylacrylate1-HexynePdCl₂(dppf) (2)CuI (4)PiperidineToluene8080-90

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[11][12] This palladium-catalyzed C-N cross-coupling reaction provides a direct and efficient route to N-arylated phenylacrylates from the corresponding halo-phenylacrylates and a wide range of amine coupling partners.[11][13]

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the C-N bond of the desired aryl amine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Reaction cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂X OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂' / Base Pd_Amide Ar-Pd(II)L₂(NR₂') Amine_Coord->Pd_Amide Reductive_Elim Reductive Elimination Pd_Amide->Reductive_Elim Reductive_Elim->Pd0 Ar-NR₂'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of tert-Butyl 4-(morpholino)phenylacrylate

This protocol outlines the Buchwald-Hartwig amination of tert-butyl 4-bromophenylacrylate with morpholine.

Materials:

  • tert-Butyl 4-bromophenylacrylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add tert-butyl 4-bromophenylacrylate (1.0 mmol, 1.0 equiv.) and a stir bar.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give the desired N-aryl acrylate.

Data and Optimization
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
tert-Butyl 4-bromophenylacrylateMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10088-96
Ethyl 4-chlorophenylacrylateAnilineRuPhos Pd G3 (2)-LHMDSDioxane11080-90
Methyl 4-bromophenylacrylateBenzylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene10085-92

Applications in Drug Discovery and Development

Cross-coupling reactions of functionalized phenylacrylates have been instrumental in the synthesis of numerous biologically active compounds. A notable example is the synthesis of analogues of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization.[14][15][16][17] The stilbene core of Combretastatin A-4 and its derivatives is often constructed using Heck or Suzuki-Miyaura coupling reactions, where a functionalized phenylacrylate can serve as a key building block.[14][18] The ability to rapidly and efficiently introduce diverse functionalities onto the phenylacrylate scaffold allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[3][19]

Conclusion

The cross-coupling reactions of functionalized phenylacrylates represent a versatile and powerful platform for the synthesis of complex organic molecules. The Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages for the formation of C-C and C-N bonds, enabling access to a wide array of valuable compounds for pharmaceutical and materials science applications. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively harness the synthetic potential of these transformations. The protocols and data presented in this guide serve as a comprehensive resource to facilitate the successful application of these essential reactions in the laboratory.

References

The Alchemist's Guide to Heterocycles: A Modern Application Manual for Synthesis from α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Canvas of α,β-Unsaturated Carbonyls

In the landscape of organic synthesis, α,β-unsaturated carbonyl compounds stand as preeminent building blocks, offering a rich tapestry of reactivity for the construction of complex molecular architectures. Their inherent electrophilicity at both the carbonyl carbon and the β-carbon renders them susceptible to a variety of nucleophilic attacks, making them ideal precursors for the synthesis of a diverse array of heterocyclic compounds.[1] These heterocyclic motifs are the cornerstone of medicinal chemistry, forming the core structures of a vast number of pharmaceuticals.[2] The strategic incorporation of heteroatoms into cyclic frameworks allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates.

This guide provides an in-depth exploration of key synthetic transformations that leverage the unique reactivity of α,β-unsaturated carbonyls to forge a variety of medicinally relevant heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer practical insights to navigate the challenges and optimize the outcomes of these powerful synthetic methods.

I. The Paal-Knorr Synthesis: Crafting Five-Membered Aromatic Heterocycles

The Paal-Knorr synthesis is a venerable and highly reliable method for the construction of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3] While the classical approach utilizes 1,4-dicarbonyls, these are often synthesized from α,β-unsaturated carbonyls through Michael addition, making this a relevant and powerful two-step sequence for heterocycle synthesis.

A. Synthesis of Pyrroles: The Nitrogenous Core

The synthesis of pyrroles via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4]

Mechanism of Pyrrole Formation:

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic pyrrole ring.[3][5] Computational studies support the hemiaminal cyclization as the preferred mechanistic pathway.[5]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Caption: Mechanism of Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is adapted from a microscale synthesis and can be scaled as needed.[6]

Materials:

  • Aniline

  • 2,5-Hexanedione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.

Table 1: Substrate Scope for Paal-Knorr Pyrrole Synthesis

1,4-Dicarbonyl PrecursorAmineProductYield (%)Reference
2,5-HexanedioneAniline2,5-Dimethyl-1-phenylpyrrole>60[7]
2,5-HexanedioneBenzylamine1-Benzyl-2,5-dimethylpyrroleGood[8]
3,4-Diethyl-2,5-hexanedioneAmmonia3,4-Diethyl-2,5-dimethylpyrroleVaries[4]
1,4-Diphenyl-1,4-butanedioneMethylamine1-Methyl-2,5-diphenylpyrroleGood[8]

Scientist's Corner: Troubleshooting the Paal-Knorr Pyrrole Synthesis

  • Low Yields: Low yields can often be attributed to improper reaction conditions, particularly the pH. The reaction is best conducted under neutral or weakly acidic conditions. If the pH is too low (pH < 3), the formation of furan byproducts can become a significant issue.[9]

  • Furan Byproduct Formation: The competing formation of furans is a common side reaction. To minimize this, maintain a pH above 3 and avoid strong acids. Using a weak acid like acetic acid can help accelerate the desired pyrrole formation without promoting furan synthesis.[9]

  • Unreactive Substrates: Sterically hindered amines or electron-deficient aromatic amines may react slowly. In such cases, increasing the reaction time or employing microwave-assisted heating can be beneficial.[9]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can lead to side reactions and lower yields. Ensure the starting materials are of high purity, and if necessary, purify them by distillation or recrystallization before use.[9]

II. The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]

Mechanism of the Gewald Reaction:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is still a subject of investigation, but it is postulated to add to the intermediate, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[10][11]

Diagram: Gewald Aminothiophene Synthesis Workflow

Gewald_Workflow cluster_reactants Reactants carbonyl Ketone/Aldehyde reaction_vessel One-Pot Reaction carbonyl->reaction_vessel nitrile α-Cyanoester nitrile->reaction_vessel sulfur Elemental Sulfur sulfur->reaction_vessel base Base (e.g., Morpholine) base->reaction_vessel knoevenagel Knoevenagel Condensation reaction_vessel->knoevenagel Step 1 sulfur_addition Sulfur Addition & Cyclization knoevenagel->sulfur_addition Step 2 product 2-Aminothiophene sulfur_addition->product Final Product Hantzsch_Mechanism start Aldehyde + 2x β-Ketoester + Ammonia knoevenagel Knoevenagel Condensation start->knoevenagel enamine_formation Enamine Formation start->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine pyridine Pyridine dihydropyridine->pyridine Oxidation

References

Application Notes and Protocols for the Derivatization of the Aldehyde in (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a versatile building block in medicinal chemistry and materials science. Its structure features a highly activated aromatic aldehyde, an electron-deficient acrylate system, and a difluorinated phenyl ring. This unique combination of functional groups allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with potential applications in drug discovery and the development of novel materials. The electron-withdrawing nature of the two fluorine atoms and the acrylate group significantly enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. However, the presence of the acrylate moiety, a Michael acceptor, introduces a challenge of chemoselectivity in derivatization reactions. This guide provides detailed protocols and expert insights for the selective derivatization of the aldehyde functionality in this compound, focusing on four key transformations: reductive amination, Knoevenagel condensation, Wittig reaction, and Grignard-type additions.

Reductive Amination: Synthesis of Novel Amines

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] For electron-deficient aldehydes such as this compound, this reaction is generally efficient. The choice of reducing agent is crucial for achieving high chemoselectivity and avoiding the reduction of the acrylate double bond.

Mechanism Insight

The reaction is typically performed as a one-pot procedure. The aldehyde first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, selective for the iminium ion over the aldehyde and the acrylate, is then used to afford the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and high selectivity for imines and iminium ions.[2]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired primary or secondary amine (1.1 eq).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.[3]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Reactions

AmineProductTypical Yield (%)
Aniline(E)-methyl 3-(3,5-difluoro-4-((phenylamino)methyl)phenyl)acrylate85-95
Morpholine(E)-methyl 3-(3,5-difluoro-4-(morpholinomethyl)phenyl)acrylate90-98
Benzylamine(E)-methyl 3-(4-((benzylamino)methyl)-3,5-difluorophenyl)acrylate88-96

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[4] The electron-withdrawing substituents on the aromatic ring of this compound are expected to accelerate this reaction.[5]

Mechanism Insight

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated product. The choice of base and reaction conditions can be tuned to optimize the yield and purity of the product. Greener, solvent-free conditions have also been developed for this transformation.[6][7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Hydrochloric acid (1 M)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC. The product is often a solid that precipitates out of the solution.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundProductTypical Yield (%)
Malononitrile(E)-methyl 3-(4-(2,2-dicyanovinyl)-3,5-difluorophenyl)acrylate90-98
Ethyl cyanoacetate(E)-methyl 3-(4-(2-cyano-2-(ethoxycarbonyl)vinyl)-3,5-difluorophenyl)acrylate85-95
Meldrum's acid(E)-methyl 3-(4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)-3,5-difluorophenyl)acrylate80-90

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8] This reaction is generally chemoselective for the carbonyl group, leaving the acrylate moiety intact. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes.[9][10]

Mechanism Insight

The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The formation of the oxaphosphetane is the stereochemistry-determining step.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 eq)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The triphenylphosphine oxide byproduct can often be precipitated by the addition of a non-polar solvent like hexanes.

  • Filter off the triphenylphosphine oxide.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Wittig Reactions

Wittig ReagentProductExpected Predominant IsomerTypical Yield (%)
(Carbethoxymethylene)triphenylphosphorane(E)-methyl 3-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)-3,5-difluorophenyl)acrylateE80-90
Methyltriphenylphosphonium bromide (with n-BuLi)(E)-methyl 3-(3,5-difluoro-4-vinylphenyl)acrylate-75-85
Benzyltriphenylphosphonium chloride (with NaH)(E)-methyl 3-(3,5-difluoro-4-styrylphenyl)acrylateZ70-80

Grignard-Type Additions: Synthesis of Secondary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde group provides a direct route to secondary alcohols.[7] However, the high reactivity of Grignard reagents poses a significant chemoselectivity challenge due to the potential for 1,4-conjugate addition to the acrylate Michael acceptor.[11]

Mechanism Insight and Chemoselectivity Considerations

Grignard reagents are strong nucleophiles and strong bases. They readily add to the electrophilic carbonyl carbon in a 1,2-addition fashion.[6] However, they can also add to the β-carbon of the acrylate system in a 1,4-conjugate (Michael) addition. To favor the desired 1,2-addition to the aldehyde, several strategies can be employed:

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of CeCl₃ can enhance the selectivity for 1,2-addition by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity relative to the acrylate.

  • Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) can favor the kinetically controlled 1,2-addition over the thermodynamically favored 1,4-addition.

  • Use of Organocuprates: Organocuprates are generally softer nucleophiles than Grignard reagents and tend to favor 1,4-addition. Therefore, for selective 1,2-addition, Grignard reagents are preferred under carefully controlled conditions. In some cases, organolithium reagents at low temperatures might offer better selectivity.

Experimental Protocol: Grignard Addition with Cerium(III) Chloride

Materials:

  • This compound (1.0 eq)

  • Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq in THF or Et₂O)

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of anhydrous CeCl₃ (1.2 eq) in anhydrous THF at room temperature, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the resulting mixture for 1-2 hours at room temperature to form the organocerium reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours and monitor by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Grignard-Type Additions

Organometallic ReagentProductTypical Yield (%)
Methylmagnesium bromide / CeCl₃(E)-methyl 3-(3,5-difluoro-4-(1-hydroxyethyl)phenyl)acrylate70-80
Phenylmagnesium bromide / CeCl₃(E)-methyl 3-(3,5-difluoro-4-(hydroxy(phenyl)methyl)phenyl)acrylate65-75
Vinyllithium (at -78 °C)(E)-methyl 3-(3,5-difluoro-4-(1-hydroxyallyl)phenyl)acrylate60-70

Visualizations

General Workflow for Aldehyde Derivatization

G start This compound reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination knoevenagel Knoevenagel Condensation (Active Methylene, Base) start->knoevenagel wittig Wittig Reaction (Phosphonium Ylide) start->wittig grignard Grignard-Type Addition (R-MgX / CeCl3) start->grignard product_amine Substituted Amine reductive_amination->product_amine product_alkene_k α,β-Unsaturated Product knoevenagel->product_alkene_k product_alkene_w Substituted Alkene wittig->product_alkene_w product_alcohol Secondary Alcohol grignard->product_alcohol

Caption: Overview of derivatization pathways for the aldehyde.

Mechanism of Reductive Amination

G aldehyde Ar-CHO hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R2NH amine R2NH hemiaminal->aldehyde - R2NH iminium Iminium Ion [Ar-CH=NR2]+ hemiaminal->iminium - H2O iminium->hemiaminal + H2O product Final Amine Ar-CH2-NR2 iminium->product + [H-] (Reduction) reducing_agent [H-] reducing_agent->iminium

Caption: Simplified mechanism of reductive amination.

Conclusion

The aldehyde functionality in this compound serves as a versatile handle for a variety of chemical transformations. By carefully selecting reagents and reaction conditions, researchers can achieve high yields and excellent chemoselectivity in reductive amination, Knoevenagel condensation, Wittig olefination, and Grignard-type addition reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

Application in the synthesis of tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Tubulin Polymerization Inhibitors

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the study of tubulin polymerization inhibitors. It provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations essential for the successful synthesis, characterization, and application of these potent antimitotic agents.

Introduction: Targeting the Cytoskeletal Engine

Microtubules are dynamic, filamentous polymers that are fundamental components of the eukaryotic cytoskeleton.[1][2] Comprised of α- and β-tubulin heterodimers, they are in a constant state of flux, characterized by periods of polymerization (growth) and depolymerization (shrinkage)—a phenomenon known as dynamic instability.[1] This dynamic behavior is critical for a host of cellular functions, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[2][3]

The critical role of microtubule dynamics in mitosis makes tubulin a highly attractive and clinically validated target for cancer therapy.[3][4][5] Tubulin polymerization inhibitors are a class of small molecules that disrupt this delicate equilibrium. By binding to various sites on the tubulin dimer, they can either prevent the assembly of tubulin into microtubules (destabilizing agents) or suppress their disassembly (stabilizing agents). This guide focuses on the former: inhibitors of polymerization. These agents, which include compounds binding to the colchicine and vinca alkaloid sites, effectively halt the cell cycle and trigger programmed cell death, making them a cornerstone of modern chemotherapy.[2][6][7]

The Molecular Mechanism: Inducing Mitotic Catastrophe

The cytotoxic effect of tubulin polymerization inhibitors is a direct consequence of their interference with microtubule dynamics. This disruption initiates a cascade of events culminating in apoptosis, primarily in rapidly dividing cells.

Core Mechanism of Action:

  • Binding and Inhibition: The inhibitor binds to soluble α/β-tubulin dimers, preventing their incorporation into growing microtubules.[3] This action shifts the equilibrium away from polymerization and towards depolymerization, leading to a net loss of microtubular structures.

  • Mitotic Spindle Disruption: The inability to form functional microtubules prevents the assembly of a proper mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[1][3]

  • Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance system, the SAC, detects the improperly formed spindle and the lack of tension from chromosome attachment. This activation halts the cell cycle at the G2/M phase, preventing progression into anaphase.[1]

  • Apoptosis Induction: Prolonged arrest in mitosis is an unsustainable state for the cell. This extended pause ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3] This mechanism is particularly effective against cancer cells, whose hallmark is uncontrolled proliferation.[2]

Tubulin_Inhibitor_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Inhibitor Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Polymerization Microtubule Polymerization Destabilization Microtubule Destabilization Polymerization->Destabilization Inhibition of Spindle_Disruption Mitotic Spindle Disruption Destabilization->Spindle_Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Intrinsic Apoptotic Pathway Arrest->Apoptosis Prolonged arrest triggers

Caption: Signaling pathway of tubulin polymerization inhibitors.

General Strategies for Synthesis

The synthesis of novel tubulin inhibitors often involves the modification of known, potent scaffolds such as Combretastatin A-4 (CA-4) or colchicine.[7] The goal of these modifications is typically to enhance potency, improve pharmacokinetic properties (e.g., water solubility), reduce toxicity, or overcome mechanisms of drug resistance.[7][8][9] A common and effective strategy is the synthesis of chalcones, which can act as colchicine site inhibitors.[10]

Protocol: General Synthetic Strategy for Chalcone-Based Tubulin Inhibitors

This protocol outlines a representative Claisen-Schmidt condensation reaction to produce a chalcone scaffold, a common core in many tubulin inhibitors that bind to the colchicine site.

Principle: An appropriately substituted acetophenone (containing one key pharmacophore) is reacted with a substituted benzaldehyde (containing another key pharmacophore) under basic conditions to form the α,β-unsaturated ketone core of the chalcone.

Materials:

  • Substituted acetophenone (e.g., 2'-hydroxy-3,4,5-trimethoxyacetophenone)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Solvent (e.g., Ethanol)

  • Base catalyst (e.g., aqueous Sodium Hydroxide or Potassium Hydroxide)

  • Reaction vessel, magnetic stirrer, and cooling bath

  • Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

  • Reactant Preparation: Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol in a round-bottom flask.

  • Initiation of Condensation: Cool the solution in an ice bath. While stirring vigorously, add the aqueous base catalyst (e.g., 40-50% NaOH) dropwise. Causality: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product is purified to remove unreacted starting materials and side products. Recrystallization from a suitable solvent (like ethanol) or column chromatography on silica gel are common methods.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: In Vitro Biochemical Characterization

The primary and most direct method to evaluate a newly synthesized compound is the in vitro tubulin polymerization assay. This cell-free assay quantifies the compound's direct effect on the assembly of purified tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter dye is included, which preferentially binds to polymeric microtubules, causing a significant increase in its fluorescence signal. An inhibitor will reduce the rate and extent of this fluorescence increase.[4]

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain)[11][12]

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[11]

  • Guanosine-5'-triphosphate (GTP) solution (10 mM stock)[11]

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, as per kit instructions)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive Controls: Nocodazole or Colchicine (inhibitor), Paclitaxel (enhancer)[11]

  • Vehicle Control: DMSO

  • Black, clear-bottom 96-well microplates

  • Temperature-controlled fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in G-PEM buffer to a working concentration (e.g., 2-4 mg/mL).[4][11] Keep on ice and use within one hour.

    • Prepare a tubulin reaction mix on ice containing the tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter in G-PEM buffer.[4]

    • Prepare 10x working stocks of your test compound and controls by serial dilution in G-PEM buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the 96-well plate.[4]

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[4] Work quickly and avoid introducing bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration. This will generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits polymerization by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.[13]

In_Vitro_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Tubulin Reaction Mix (Tubulin, GTP, Buffer) Initiate Add 45µL Tubulin Mix to initiate reaction Reagents->Initiate Compounds Prepare 10x Serial Dilutions of Test Compound & Controls Plate Add 5µL Compound to 96-well plate Compounds->Plate Plate->Initiate Read Read Fluorescence at 37°C for 90 min Initiate->Read Plot Plot Kinetic Curves (Fluorescence vs. Time) Read->Plot Calculate Calculate % Inhibition vs. Vehicle Control Plot->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

CompoundBinding SiteTypical In Vitro IC₅₀ (Tubulin Polymerization)
ColchicineColchicine0.8 - 2.0 µM[12][14]
NocodazoleColchicine~2 µM[12][15]
Combretastatin A-4Colchicine0.4 - 0.7 µM[16]
VincristineVinca~1-3 µM

Application II: Cell-Based Validation

While the in vitro assay confirms direct interaction with tubulin, cell-based assays are crucial to determine a compound's efficacy in a biological context, accounting for factors like cell permeability, metabolism, and off-target effects.

Cell_Based_Workflow cluster_tier1 Tier 1: General Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action Input Synthesized Inhibitor MTT Cell Viability Assay (e.g., MTT) Output: IC50 (Growth) Input->MTT Flow Cell Cycle Analysis (Flow Cytometry) Output: G2/M Arrest MTT->Flow If potent IF Immunofluorescence Microscopy Output: Microtubule Disruption MTT->IF Output Validated Lead Compound Flow->Output IF->Output

Caption: Tiered workflow for cell-based validation of tubulin inhibitors.

Protocol 1: Cell Viability Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a set period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of viability relative to vehicle-treated cells and determine the IC₅₀ for cell growth inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the cell cycle phases (G0/G1, S, G2/M).[3] Treatment with a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase.

Procedure:

  • Cell Treatment: Treat cells with the test compound (typically at 1x and 10x the growth IC₅₀) for a specified time (e.g., 24 hours).[3]

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash with PBS.

  • Fixation: Fix the cells by resuspending the pellet while gently vortexing in ice-cold 70% ethanol.[3] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[3]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Analysis: Gate the cell populations and generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Immunofluorescence Microscopy of the Microtubule Network

Principle: This imaging technique allows for the direct visualization of the microtubule cytoskeleton within cells, providing qualitative confirmation of the inhibitor's disruptive effect.

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with the test compound for a short duration (e.g., 6-18 hours).[15]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize the cell membrane with a detergent like 0.1% Triton X-100.[3]

  • Blocking and Staining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).[3]

    • Incubate with a primary antibody specific to tubulin (e.g., anti-α-tubulin).[3]

    • Wash, then incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody. A DNA stain (like DAPI) can be included to visualize the nucleus.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Compare the well-organized microtubule network in control cells to the diffuse, disorganized tubulin in treated cells.

References

Application Notes and Protocols: Molecular Building Blocks for the Rational Design of Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the principles and practices involved in utilizing molecular building blocks for the creation of advanced liquid crystal (LC) materials. Moving beyond a mere recitation of procedures, this document delves into the causal relationships between molecular architecture and mesophase behavior, offering field-proven insights into the rational design, synthesis, and characterization of thermotropic liquid crystals. Detailed, step-by-step protocols for the synthesis of representative calamitic and discotic liquid crystals are presented, alongside in-depth methodologies for their characterization using Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The aim is to equip researchers with the foundational knowledge and practical tools necessary to innovate in the field of liquid crystal materials science, with applications ranging from display technologies to advanced sensor and drug delivery systems.

Introduction: The Molecular Architecture of Liquid Crystalline Phases

Liquid crystals represent a unique state of matter, exhibiting a degree of molecular order intermediate between that of crystalline solids and isotropic liquids.[1] This mesomorphic state is the basis for a vast array of technologies, most notably liquid crystal displays (LCDs), but also extending to sensors, optical devices, and smart materials.[2] The properties of a liquid crystal are not intrinsic to the substance itself, but rather emerge from the collective self-assembly of its constituent molecules, or mesogens. The design and synthesis of these molecular building blocks are therefore of paramount importance in tailoring the properties of the resulting liquid crystal material.

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are broadly classified based on the shape of their constituent molecules.[3] Calamitic liquid crystals are composed of rod-like molecules, while discotic liquid crystals are formed from disk-shaped molecules.[3][4] The specific arrangement of these molecules in space defines the mesophase, with the most common being the nematic, smectic, and columnar phases.[3]

This guide will focus on the organic synthesis of calamitic and discotic building blocks and the analytical techniques used to characterize their liquid crystalline behavior.

The Art of Synthesis: Crafting Liquid Crystalline Molecules

The synthesis of liquid crystal molecules is a testament to the power of organic chemistry to control matter at the molecular level. The goal is to construct molecules with a specific architecture—typically a rigid core and flexible terminal chains—that will encourage self-assembly into the desired mesophase upon heating or cooling.

Core Synthetic Strategies

Two of the most powerful and versatile reactions in the liquid crystal chemist's toolbox are the Suzuki-Miyaura cross-coupling and the Steglich esterification.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for the synthesis of biphenyl and other biaryl core structures, which are common motifs in calamitic liquid crystals.[5][6] The reaction's tolerance of a wide range of functional groups and its high yields make it particularly suitable for the often-complex molecules required for liquid crystal formation.[6] The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific substrates to minimize side reactions such as hydrolytic deboronation.[5]

  • Steglich Esterification: This reaction is a mild and efficient method for forming ester linkages, which are frequently used to connect the rigid core of a liquid crystal molecule to its flexible terminal chains or to link different parts of the core itself.[7][8] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst allows the reaction to proceed at room temperature, preserving sensitive functional groups that might not tolerate harsher conditions.[8][9] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[8]

Causality in Synthesis: Why We Choose Our Reagents

The selection of reagents and reaction conditions in liquid crystal synthesis is not arbitrary; it is a carefully considered process aimed at achieving high yields and purity while controlling the final molecular architecture.

  • Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates. In Suzuki couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used to dissolve the organoboron compounds and the palladium catalyst.[10][11] For Steglich esterifications, non-polar solvents like dichloromethane (DCM) are common, as they facilitate the precipitation of the dicyclohexylurea (DCU) byproduct, simplifying purification.[7] Greener alternatives like acetonitrile are also being explored.[12]

  • Catalyst and Ligand Selection in Suzuki Coupling: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., phosphines like DavePhos) is critical for the efficiency of the Suzuki reaction.[9][11] The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences the rates of oxidative addition and reductive elimination in the catalytic cycle. For sterically hindered or electron-poor substrates, more sophisticated and bulky ligands may be required to achieve good yields.[5]

  • The Role of DMAP in Steglich Esterification: While DCC activates the carboxylic acid, DMAP acts as a nucleophilic catalyst.[8] It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol.[8] This catalytic role of DMAP is essential for the efficient esterification of sterically hindered alcohols.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative calamitic liquid crystal, 4'-pentyl-4-cyanobiphenyl (5CB), and a precursor to a discotic liquid crystal.

Protocol 1: Synthesis of a Calamitic Liquid Crystal - 4'-Pentyl-4-cyanobiphenyl (5CB)

This multi-step synthesis is a classic example of the construction of a calamitic mesogen.

Step 1: Bromination of Biphenyl

  • To a solution of biphenyl in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with sodium thiosulfate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromobiphenyl.

Step 2: Friedel-Crafts Acylation

  • Dissolve 4-bromobiphenyl in a dry, non-polar solvent (e.g., carbon disulfide or dichloromethane).

  • Add aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Add pentanoyl chloride dropwise at 0 °C and then allow the reaction to stir at room temperature.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-4'-pentanoylbiphenyl.

Step 3: Wolff-Kishner Reduction

  • To a solution of 4-bromo-4'-pentanoylbiphenyl in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to reflux to effect the reduction of the ketone to an alkyl chain.

  • Cool the reaction, dilute with water, and extract with a non-polar solvent (e.g., hexane).

  • Wash the organic layer with water and brine, dry, and concentrate to obtain 4-bromo-4'-pentylbiphenyl.

Step 4: Cyanation (Rosenmund-von Braun Reaction)

  • In a dry flask under inert atmosphere, combine 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, pour into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 4'-pentyl-4-cyanobiphenyl (5CB).[13]

Protocol 2: Synthesis of a Discotic Liquid Crystal Precursor - Hexaalkoxytriphenylene

This protocol describes the synthesis of a common core for discotic liquid crystals.

Step 1: Synthesis of 1,2-Dialkoxybenzene

  • To a solution of catechol in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

  • Add the desired 1-bromoalkane dropwise and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1,2-dialkoxybenzene by distillation or column chromatography.

Step 2: Oxidative Trimerization to Hexaalkoxytriphenylene

  • Dissolve the 1,2-dialkoxybenzene in a suitable solvent such as dichloromethane.

  • Add a solution of iron(III) chloride in nitromethane dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with methanol and filter the resulting precipitate.

  • Wash the solid with methanol and dry to yield the hexaalkoxytriphenylene. Further purification can be achieved by recrystallization.

Characterization of Liquid Crystalline Materials

Once a potential liquid crystal molecule has been synthesized, its mesomorphic properties must be characterized. The following techniques are indispensable for this purpose.

Polarized Optical Microscopy (POM)

POM is the primary tool for the initial identification of liquid crystalline phases.[14][15] The birefringence of liquid crystals, a consequence of their anisotropic nature, causes them to interact with polarized light in a characteristic manner, producing textures that are unique to each mesophase.[13][14]

Protocol for POM Analysis:

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to the polarized light microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • Note the temperatures at which phase transitions occur and record the characteristic textures observed for each phase.

  • Cool the sample slowly from the isotropic liquid phase and observe the formation of mesophases.

Interpreting POM Textures:

  • Nematic Phase: Often exhibits a "schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" texture.[16][17]

  • Smectic A Phase: Typically shows a "focal conic" texture with fan-shaped domains.[13]

  • Columnar Phases: Often display dendritic or pseudo-focal conic structures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for quantifying the thermodynamics of phase transitions in liquid crystals.[15][18] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.[18]

Protocol for DSC Analysis:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same controlled rate back to the starting temperature.

  • A second heating scan is often performed to ensure thermal history does not affect the results.

  • The phase transition temperatures are determined from the onset or peak of the endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The enthalpy of the transition is calculated from the area of the peak.[19]

Interpreting DSC Thermograms:

  • First-Order Transitions: (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) are characterized by sharp, well-defined peaks.

  • Second-Order Transitions: (e.g., some smectic-smectic transitions) appear as a change in the baseline (a change in heat capacity).

  • Enantiotropic vs. Monotropic Phases: An enantiotropic phase is observed on both heating and cooling, while a monotropic phase is only observed on cooling from a higher temperature phase.[3]

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and long-range order in liquid crystal phases.[20][21] The diffraction pattern of a liquid crystal is distinct for each mesophase and can be used to determine parameters such as layer spacing in smectic phases and the lattice parameter in columnar phases.[20][22]

Interpreting XRD Patterns:

  • Nematic Phase: Shows a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse arcs on the equator indicating the orientational order.[22]

  • Smectic A Phase: Exhibits a sharp, low-angle reflection corresponding to the smectic layer spacing and a diffuse wide-angle reflection similar to the nematic phase.[20]

  • Columnar Hexagonal Phase: Displays a characteristic pattern of reflections in the low-angle region that can be indexed to a two-dimensional hexagonal lattice.

Structure-Property Relationships: A Predictive Framework

The ability to predict the liquid crystalline properties of a molecule based on its structure is a key goal of liquid crystal research. While a complete predictive theory remains elusive, several general principles have emerged.

  • The Rigid Core: A rigid, anisotropic core is essential for the formation of a liquid crystalline phase. This core is typically composed of aromatic rings (e.g., biphenyl, phenyl benzoate) or other rigid structures. The length and linearity of the core are critical; longer, more linear cores tend to favor the formation of more ordered phases (smectic over nematic) and increase the clearing point.

  • Terminal Chains: Flexible terminal chains (e.g., alkyl or alkoxy groups) are crucial for lowering the melting point and promoting fluidity. The length of the terminal chains has a significant impact on the phase behavior. In many homologous series, an "odd-even" effect is observed, where the clearing temperatures alternate as the number of carbon atoms in the chain increases. Longer chains generally favor the formation of smectic phases.

  • Linking Groups: The groups that link the different parts of the rigid core (e.g., esters, imines, azo groups) influence the molecule's overall shape, polarity, and thermal stability. Ester linkages are common due to their relative ease of synthesis and their ability to maintain the linearity of the molecule.

  • Lateral Substituents: The introduction of substituents on the side of the rigid core can have a dramatic effect on the liquid crystalline properties. Bulky lateral groups tend to disrupt the molecular packing and lower the clearing point, while polar substituents can introduce dipole moments that influence the dielectric properties of the material.

Data Presentation and Visualization

Quantitative Data Summary

The following table presents typical phase transition data for a homologous series of 4-alkoxybenzoic acids, a classic example of calamitic liquid crystals.

n (number of carbons in alkoxy chain)Melting Point (°C)Nematic to Isotropic Transition (°C)ΔH (N-I) (kJ/mol)
31221470.6
41101470.4
51041540.7
61051540.4
7941470.3
81011480.3

Data is illustrative and compiled from various sources for educational purposes.

Visualizing Workflows and Concepts

Diagram 1: General Synthetic Workflow for a Calamitic Liquid Crystal

G Start Starting Materials (e.g., Biphenyl, Catechol) Core_Mod Core Modification (e.g., Bromination, Acylation) Start->Core_Mod Coupling Coupling Reaction (e.g., Suzuki, Esterification) Core_Mod->Coupling Chain_Attach Terminal Chain Attachment Coupling->Chain_Attach Purification Purification (Chromatography, Recrystallization) Chain_Attach->Purification LC_Product Final Liquid Crystal Molecule Purification->LC_Product

Caption: A generalized workflow for the synthesis of calamitic liquid crystals.

Diagram 2: Relationship Between Molecular Order and Liquid Crystal Phases

G Isotropic Isotropic Liquid (No Order) Nematic Nematic (Orientational Order) Isotropic->Nematic Cooling Nematic->Isotropic Heating Smectic Smectic (Orientational + 1D Positional Order) Nematic->Smectic Cooling Smectic->Nematic Heating Crystal Crystal (3D Positional & Orientational Order) Smectic->Crystal Cooling Crystal->Smectic Heating

Caption: Phase transitions in a typical thermotropic calamitic liquid crystal.

Conclusion and Future Outlook

The ability to design and synthesize molecules that self-assemble into predictable and functional liquid crystalline phases is a cornerstone of modern materials science. By understanding the fundamental principles of molecular architecture and the causal relationships between structure and property, researchers can create novel liquid crystal materials with tailored characteristics for a wide range of applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for both established researchers and newcomers to the field to explore the vast potential of these fascinating materials. Future advancements will likely focus on the development of more complex molecular building blocks, leading to liquid crystals with enhanced responsiveness to external stimuli, and the integration of liquid crystalline materials into biological and biomedical systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for forming (E)-alkenes from aldehydes.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the primary causes and how can I fix this?

This is a common issue often traced back to the first step of the reaction: the deprotonation of the phosphonate reagent. The Horner-Wadsworth-Emmons reaction begins with a base removing a proton from the carbon adjacent to the phosphoryl and carboxyl groups to form a nucleophilic phosphonate carbanion.[2] If this carbanion doesn't form efficiently, the reaction will not proceed.

Troubleshooting Steps:

  • Verify Base Activity: The most common base for this reaction is sodium hydride (NaH).[3] NaH is highly reactive with moisture and can lose its activity over time if not stored properly. Use freshly opened or properly stored NaH. A simple visual check for activity is to carefully add a small amount to a solvent like THF; bubbling (hydrogen gas evolution) should be observed.

  • Ensure Anhydrous Conditions: The phosphonate carbanion is a strong base and will be readily quenched by water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). All solvents, particularly THF or DME, must be rigorously dried.

  • Check Phosphonate Reagent Quality: The typical reagent for this synthesis is methyl 2-(dimethoxyphosphoryl)acetate or its diethyl analogue. Verify its purity. If it has been prepared in-house via the Michaelis-Arbuzov reaction, ensure it was properly purified.[2]

  • Sufficient Deprotonation Time: Allow adequate time for the base to fully deprotonate the phosphonate. Stirring the phosphonate and base mixture at 0 °C to room temperature for 30-60 minutes before adding the aldehyde is standard practice.

Below is a workflow to diagnose a stalled reaction.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Elimination Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base, -H⁺ Base Base (e.g., NaH) Aldehyde Aldehyde (Electrophile) Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (trans-substituents favored) Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Alkene (Product) Oxaphosphetane->E_Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

References

Technical Support Center: Purification of Methyl Acrylate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl acrylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with this class of compounds. Methyl acrylate derivatives are notorious for their propensity to polymerize and degrade under standard purification conditions. This resource provides in-depth, field-tested insights and troubleshooting strategies to help you achieve high purity and yield while maintaining the integrity of your molecule.

Part 1: Core Principles & Proactive Strategies

Before delving into specific problems, it is crucial to understand the underlying chemical principles that govern the behavior of methyl acrylate derivatives during chromatography. A proactive approach based on this understanding will prevent most common issues.

The Polymerization Problem: The Achilles' Heel of Acrylates

The defining challenge in handling methyl acrylate derivatives is their high reactivity, specifically their tendency to undergo radical polymerization. The carbon-carbon double bond is electron-deficient, making it susceptible to initiation by radicals, which can be generated by heat, light, or trace metal impurities.[1][2]

  • Causality: The polymerization process involves three steps: initiation, propagation, and termination.[1] Once initiated on the column, a chain reaction can occur, converting your desired monomer into an undesirable oligomer or polymer. This polymer often becomes irreversibly adsorbed to the stationary phase, resulting in catastrophic yield loss and a difficult-to-clean column. Commercial methyl acrylate is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ), which works by scavenging radicals.[3][4] However, these inhibitors are often removed during the reaction work-up, leaving the purified derivative vulnerable.

Choosing Your Battlefield: Stationary Phase Selection

The stationary phase is not an inert bystander; it is an active participant in the separation. Its chemical properties can either facilitate a successful purification or promote degradation.

  • Silica Gel (SiO₂): This is the most common stationary phase. However, standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can:

    • Catalyze Michael additions if nucleophiles are present.

    • Promote hydrolysis of the ester group, especially with sensitive derivatives.

    • Cause significant peak tailing for moderately polar compounds through strong hydrogen bonding.

  • Alumina (Al₂O₃): Alumina is available in three grades: acidic, neutral, and basic.

    • Neutral Alumina: Often a safer choice for many acrylate derivatives as it minimizes the risk of acid-catalyzed degradation.[5] It is particularly effective for removing baseline impurities.

    • Basic Alumina: Should be used with caution, as it can catalyze polymerization or hydrolysis of the ester.

  • Reversed-Phase Silica (C18, C8): For more polar acrylate derivatives, reversed-phase chromatography is a viable option.[6] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[7][8] This can be advantageous as the polar mobile phase may better solvate the compounds and reduce unwanted interactions with the stationary phase.

The Eluent Elixir: Mobile Phase Optimization

The mobile phase's role is to transport the compound through the column. Its composition determines the separation's efficiency and can also influence the stability of the analyte.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities (e.g., peroxides in aged ethers, acidic contaminants) that can initiate polymerization.

  • Polarity and Selectivity: The principle of "like dissolves like" is a starting point.[9] A typical mobile phase for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a large-scale column.[10]

  • Additives and Modifiers:

    • Inhibitors: For particularly sensitive acrylates, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the eluent (e.g., 0.01% w/v). This provides continuous protection against polymerization throughout the purification process.

    • pH Modifiers: Adding a small amount of a non-nucleophilic base like triethylamine (TEA) can deactivate the acidic silanol groups on silica gel, reducing peak tailing. However, TEA can also initiate polymerization in some cases and must be used judiciously.[11] An alternative for acid-sensitive compounds is to use silica gel that has been pre-treated or "deactivated."

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the column chromatography of methyl acrylate derivatives.

Problem Area: Product Loss & Low Yield

Q1: My product seems to have vanished. I'm getting very low or no recovery from the column. What happened?

A1: This is a frequent and frustrating issue, typically pointing to one of two culprits: irreversible adsorption or on-column decomposition.

  • Underlying Cause 1: Irreversible Adsorption/Decomposition. Your compound may be too polar for the chosen solvent system, causing it to bind very strongly to the stationary phase. Alternatively, the acidic nature of standard silica gel may have degraded your compound.[5]

  • Troubleshooting Steps:

    • Stability Test: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely not stable on silica.[5]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

    • Increase Eluent Polarity: If the compound is stable but strongly adsorbed, a more polar solvent system is needed. Try switching from ethyl acetate to acetone or even adding a small percentage (1-2%) of methanol to your eluent.

    • Check for Dilution: It's possible the compound did elute but the fractions are too dilute to detect by TLC. Concentrate a few fractions in the expected range and re-analyze.[5]

Q2: My yield is low, and I've found a sticky, insoluble substance at the top of my column. What is it and how do I prevent it?

A2: The sticky substance is almost certainly a polymer of your acrylate derivative. This indicates that on-column polymerization has occurred. This is a common issue with highly reactive, unsubstituted acrylates.[12]

  • Underlying Cause 2: On-Column Polymerization. This happens when the compound is exposed to initiators (heat from the exothermic process of solvent adsorption, light, or impurities) on the column in the absence of an inhibitor.

  • Preventative Measures:

    • Run the Column Cold: If possible, run the chromatography in a cold room or use a jacketed column with cold circulation. Lower temperatures significantly reduce the rate of polymerization.

    • Use Inhibitor-Doped Solvents: Add a radical inhibitor like BHT (0.01%) to your eluent system.

    • Minimize Time on Column: Use flash chromatography (applying pressure to increase flow rate) rather than gravity chromatography. The less time the compound spends on the stationary phase, the lower the chance of polymerization.

    • Work in Dim Light: Protect the column from direct sunlight or bright overhead lights by wrapping it in aluminum foil. UV light can initiate radical formation.[13]

Problem Area: Purity & Separation Issues

Q3: My fractions are all mixed. Why can't I separate my product from the starting material or a byproduct?

A3: Poor separation, or co-elution, is a classic chromatography problem that stems from suboptimal selection of the mobile or stationary phase, or improper column loading.

  • Underlying Cause 3: Insufficient Resolution. The difference in affinity for the stationary phase between your desired compound and the impurity is not being exploited effectively.

  • Optimization Strategy:

    • Refine the Solvent System with TLC: The ideal TLC separation shows a difference in Rf values (ΔRf) of at least 0.2, with the target compound having an Rf of ~0.3-0.4.[5] Test various solvent combinations. For example, if a hexane/ethyl acetate mixture isn't working, try a dichloromethane/ethyl acetate or a toluene/acetone system to alter the selectivity.

    • Check Column Loading: Overloading the column is a primary cause of poor separation.[11] A general rule is to load no more than 1g of crude material per 20-40g of silica gel.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens peaks and improves resolution.[10]

Q4: My product peak is tailing or streaking badly. How can I get sharp, symmetrical peaks?

A4: Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a gradual, "tailing" elution profile.

  • Underlying Cause 4: Secondary Interactions & Solubility. For acrylate derivatives, this is often due to hydrogen bonding between the ester carbonyl and the acidic silanol groups on the silica surface.[11] It can also be caused by poor solubility of the compound in the mobile phase.

  • Solutions:

    • Deactivate the Silica: Add 0.1-0.5% triethylamine (TEA) to your mobile phase to mask the acidic silanol sites. Perform a small-scale test first to ensure the TEA does not react with your product.

    • Change the Polar Solvent: If using ethyl acetate, try switching to methyl tert-butyl ether (MTBE) or dichloromethane. These solvents have different hydrogen bonding capabilities and can disrupt the interaction with the silica surface.

    • Use the Dry Loading Technique: If your compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve, causing tailing. Dry loading the compound onto a small amount of silica before adding it to the column can resolve this. (See Protocol 2).[14]

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Packing a Column with Inhibitor-Treated Silica Gel

This protocol is designed for purifying highly sensitive acrylate derivatives prone to polymerization.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 100g). In a separate container, prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.01% w/v of BHT.

  • Create the Slurry: Add the BHT-treated eluent to the silica gel slowly while stirring until you have a smooth, homogenous slurry that can be easily poured. Avoid overly thick or thin slurries.

  • Pack the Column: Secure the column vertically. Add a small amount of eluent to the column. Pour the silica slurry into the column in a single, continuous motion.

  • Consolidate the Packing: Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly. Open the stopcock and drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Pressurize: Apply gentle air or nitrogen pressure to the top of the column to firmly pack the silica bed. A uniformly packed column is essential for good separation.[10]

  • Equilibrate: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated before loading your sample.

Protocol 2: Dry Loading a Sensitive Acrylate Derivative

This method is ideal for compounds that have poor solubility in the column eluent.[14]

  • Dissolve the Sample: Dissolve your crude methyl acrylate derivative (e.g., 1g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: In a round-bottom flask, add 5-10 times the mass of your sample in silica gel (e.g., 5-10g). Add the solution of your compound to this silica.

  • Evaporate the Solvent: Gently swirl the flask and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your dry-loaded sample.

  • Load the Column: Add a layer of sand to the top of your packed column. Carefully add the dry-loaded sample powder on top of the sand, creating a thin, even layer.

  • Top with Sand: Add another thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.

  • Begin Elution: Carefully add your mobile phase and begin the chromatography process.

Part 4: Visual Aids & Data

Troubleshooting Flowchart for Low Yield

G start Low or No Yield of Acrylate Derivative check_stability Is compound stable on silica? (2D TLC test) start->check_stability unstable Compound is Unstable check_stability->unstable No stable Compound is Stable check_stability->stable Yes polymer_check Sticky residue at column top? polymer Polymerization Occurred polymer_check->polymer Yes no_polymer No Polymer polymer_check->no_polymer No elution_check Did anything elute? (Concentrate fractions) eluted Compound Eluted (Dilute) elution_check->eluted Yes not_eluted Compound on Column elution_check->not_eluted No sol_unstable Solution: Use neutral alumina or deactivated silica. unstable->sol_unstable stable->polymer_check sol_polymer Solution: Add inhibitor (BHT), run cold, use flash chromatography. polymer->sol_polymer no_polymer->elution_check sol_not_eluted Solution: Increase eluent polarity (gradient elution). not_eluted->sol_not_eluted

Caption: A decision tree for troubleshooting low yield issues.

Table 1: Recommended Starting Solvent Systems (Normal Phase)
Polarity of Acrylate DerivativePrimary Eluent (Non-polar)Secondary Eluent (Polar)Recommended Starting Ratio
Low (e.g., Alkyl chains)Hexane / HeptaneDichloromethane (DCM)98:2
Medium (e.g., Aromatic rings)Hexane / HeptaneEthyl Acetate (EtOAc)90:10 to 80:20
Medium-High (e.g., Ether groups)Dichloromethane (DCM)Ethyl Acetate (EtOAc)95:5
High (e.g., Hydroxyl groups)Ethyl Acetate (EtOAc)Methanol (MeOH)99:1 to 98:2

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose stationary phase for unknown methyl acrylate derivatives?

    • A: Start with standard flash-grade silica gel (40-63 µm), but always perform a TLC stability test first. If instability is observed, switch to neutral alumina.

  • Q: Can I use triethylamine (TEA) in my eluent to reduce tailing?

    • A: Yes, but with caution. A small amount (0.1-0.5%) can be very effective. However, as a base, TEA can potentially catalyze polymerization or other side reactions. Always run a small-scale test first.

  • Q: My final product contains BHT from the eluent. How do I remove it?

    • A: BHT is relatively non-polar. It can often be removed by co-evaporation with a low-boiling solvent like hexanes under high vacuum or by a subsequent short-plug filtration through silica gel using a solvent system where BHT has a high Rf.

  • Q: How do I perform a quick silica stability test?

    • A: Spot your crude material on a silica TLC plate. This is Spot A. Let the plate sit on the bench for 30-60 minutes. Then, spot the same material again next to the first spot. This is Spot B. Elute the plate. If Spot A shows streaking or new spots compared to the freshly applied Spot B, your compound is degrading on the silica.[5]

References

Technical Support Center: Formylation of Difluorobenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aromatic formylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a formyl group onto a difluorinated benzene ring. The electron-withdrawing nature of fluorine atoms presents unique challenges, often leading to low reactivity and problematic side reactions. This resource provides in-depth, field-tested troubleshooting advice and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of difluorobenzene so challenging compared to benzene or anisole?

A: The primary challenge lies in the electronic properties of the difluorobenzene ring. Fluorine is a highly electronegative atom, and it deactivates the aromatic ring towards electrophilic aromatic substitution via a strong negative inductive effect (-I). While it does have a positive mesomeric effect (+M) due to its lone pairs, the inductive effect dominates, making the ring electron-poor. Consequently, the nucleophilic attack by the difluorobenzene ring on the electrophilic formylating agent is significantly slower than for electron-rich substrates like anisole or even benzene.[1] This often necessitates harsher reaction conditions (higher temperatures, stronger catalysts), which can unfortunately promote side reactions.

Q2: How do the positions of the fluorine atoms (1,2-, 1,3-, or 1,4-) affect the formylation reaction?

A: The substitution pattern of the difluorobenzene isomer critically influences both the reactivity and the regioselectivity of the formylation. The two fluorine atoms' directing effects can either cooperate or compete.

  • 1,2-Difluorobenzene: The fluorine atoms are ortho-directing. Formylation is expected to occur at positions 3 or 6, which are ortho to one fluorine and meta to the other.

  • 1,3-Difluorobenzene: The directing effects are additive. The most activated positions are C4/C6 (ortho to one fluorine, para to the other) and C2 (ortho to both fluorines). While C2 is electronically the most activated, it is also the most sterically hindered. Therefore, a mixture of 2-formyl and 4-formyl products is common, with the ratio depending heavily on the steric bulk of the formylating agent.

  • 1,4-Difluorobenzene: All four available positions are equivalent (ortho to one fluorine and meta to the other). This symmetry simplifies regioselectivity, as only one mono-formylated product is possible. However, the ring is significantly deactivated.

Q3: Which formylation method is generally recommended for difluorobenzene substrates?

A: There is no single "best" method; the choice depends on the specific isomer, required regioselectivity, and available lab equipment.

  • Vilsmeier-Haack Reaction: This is a versatile and commonly attempted method. However, due to the electron-deficient nature of difluorobenzene, the reaction can be sluggish and may require elevated temperatures.[2][3] It is often a good starting point for 1,4-difluorobenzene.

  • Directed ortho-Metalation (DoM): This is the most powerful strategy for achieving high regioselectivity, especially for 1,2- and 1,3-difluorobenzene. The process involves deprotonation at a specific site directed by one of the fluorine atoms using a strong base (like LDA or n-BuLi) at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5] This method bypasses the challenges of electrophilic aromatic substitution.

  • Gattermann-Koch and Reimer-Tiemann Reactions: These methods are generally less suitable. The Gattermann-Koch reaction is often ineffective for deactivated aromatic rings.[6][7] The Reimer-Tiemann reaction requires phenolic substrates and harsh basic conditions which may not be compatible with all difluorobenzene derivatives.[8][9]

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems encountered during the formylation of difluorobenzene, providing explanations of their chemical origins and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

You Observe: Your starting material is largely unreacted after the specified reaction time, as confirmed by TLC or LC-MS analysis.

Primary Cause: Insufficient electrophilicity of the formylating agent to overcome the deactivating effect of the two fluorine atoms on the aromatic ring. This is particularly common in Vilsmeier-Haack or Friedel-Crafts type formylations.

Troubleshooting Workflow:

G start Start: Low Conversion check_method Is the reaction a Vilsmeier-Haack? start->check_method increase_temp Increase Temperature (e.g., from RT to 60-80°C) check_method->increase_temp Yes switch_method Switch to Directed ortho-Metalation (DoM) for superior reactivity and control check_method->switch_method No increase_time Increase Reaction Time (Monitor every 4-6 hours) increase_temp->increase_time Still low yield stronger_reagent Use a more reactive Vilsmeier reagent (e.g., Oxalyl Chloride/DMF) stronger_reagent->switch_method Still low yield increase_time->stronger_reagent Still low yield

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Protocols:

  • Increase Reaction Temperature (for Vilsmeier-Haack): The deactivation of the ring can often be overcome by providing more thermal energy.

    • Protocol: If your reaction was running at room temperature, set up the reaction again and heat it to 60-80 °C. Monitor the progress by TLC every 2-4 hours. Be aware that higher temperatures can sometimes lead to decomposition or other side products.[3]

  • Use a More Potent Formylating Agent: The reactivity of the Vilsmeier reagent can be tuned. The reagent generated from DMF and oxalyl chloride or thionyl chloride is more electrophilic than that from DMF and phosphorus oxychloride (POCl₃).

    • Protocol: In a fume hood, cool a solution of anhydrous DMF (3 eq.) in anhydrous DCM to 0 °C. Add oxalyl chloride (1.2 eq.) dropwise. A white precipitate of the Vilsmeier salt will form. Stir for 30 minutes, then add a solution of your difluorobenzene substrate (1 eq.) in DCM. Allow the reaction to warm to room temperature and stir until completion.

  • Switch to Directed ortho-Metalation (DoM): For substrates that are highly resistant to electrophilic attack, DoM is the most effective alternative. This method relies on the acidity of the aromatic protons, which are made more acidic by the adjacent fluorine atoms.

    • Detailed Protocol (DoM of 1,3-Difluorobenzene):

      • Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

      • Dissolve 1,3-difluorobenzene (1.0 eq.) in anhydrous THF (approx. 0.2 M solution).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-butyllithium (n-BuLi, 1.05 eq., 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn a pale yellow color.

      • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation. This step generates the 2-lithio-1,3-difluorobenzene intermediate.[5]

      • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise, again maintaining a temperature below -70 °C.

      • After the addition is complete, stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature overnight.

      • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

      • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or diethyl ether). The desired 2,6-difluorobenzaldehyde is typically the major product.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

You Observe: Your crude product analysis (e.g., ¹H NMR, GC-MS) shows a mixture of two or more formylated difluorobenzene isomers that are difficult to separate.

Primary Cause: This is most common with 1,3-difluorobenzene, where electrophilic attack can occur at either the C2 or C4 positions. The electronic and steric factors governing the substitution are not sufficiently different to favor one product exclusively.

Regiochemical Outcomes in the Formylation of 1,3-Difluorobenzene:

G sub 1,3-Difluorobenzene reagent Formylating Agent (e.g., Vilsmeier Reagent) sub->reagent c2 2,6-Difluorobenzaldehyde (Electronically favored, Sterically hindered) reagent->c2 Attack at C2 c4 2,4-Difluorobenzaldehyde (Electronically activated, Sterically accessible) reagent->c4 Attack at C4

Caption: Competing formylation pathways for 1,3-difluorobenzene.

Solutions & Protocols:

  • Modify the Steric Profile of the Reaction: The balance between C2 and C4 formylation can sometimes be shifted by changing the steric bulk of the electrophile.

    • Strategy: While difficult to control with a standard Vilsmeier-Haack reaction, using a bulkier Lewis acid in a Friedel-Crafts type formylation (e.g., with dichloromethyl methyl ether as the formylating agent) might disfavor attack at the more hindered C2 position.[10] However, this approach often requires extensive optimization.

  • Employ Directed ortho-Metalation (DoM): This remains the superior strategy for achieving near-perfect regioselectivity. The lithiation of 1,3-difluorobenzene with bases like n-BuLi or LDA occurs preferentially and almost exclusively at the C2 position—the most acidic proton, located between the two fluorine atoms.

    • Protocol: Follow the detailed DoM protocol described under Issue 1, Solution 3 . This method will yield 2,6-difluorobenzaldehyde as the major, often exclusive, product.

Issue 3: Di-formylation or Other Over-reaction Products

You Observe: In addition to your desired mono-formylated product, you detect a significant amount of a di-formylated byproduct.

Primary Cause: While difluorobenzene is deactivated, the newly introduced electron-withdrawing aldehyde group deactivates the ring further, making di-formylation less common than with activated substrates like phenols.[11] However, under forcing conditions (high temperature, long reaction times, large excess of formylating agent), it can still occur, especially if the mono-formylated product has remaining activated positions.

Solutions & Protocols:

  • Control Stoichiometry: This is the most crucial parameter to control the extent of formylation.

    • Action: Use a strict 1:1 to 1.1:1 molar ratio of the formylating agent to the difluorobenzene substrate. Avoid using a large excess of the formylating agent.[11]

  • Reduce Reaction Temperature and Time: Lowering the kinetic energy of the system can help the reaction stop after the first formylation.

    • Action: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material has been consumed to prevent the slower second formylation from occurring.[2]

Table 1: Summary of Troubleshooting Strategies

Issue EncounteredProbable CauseRecommended Solution(s)Key Parameters to Adjust
Low/No Conversion Deactivated aromatic ringIncrease temperature; Use a more reactive formylating agent; Switch to Directed ortho-Metalation (DoM)Temperature, Reagent Choice, Reaction Type
Poor Regioselectivity Competing electronic/steric effectsEmploy Directed ortho-Metalation (DoM) for precise positional controlReaction Type, Base/Substrate Interaction
Di-formylation Overly harsh reaction conditionsReduce stoichiometry of formylating agent; Lower reaction temperature; Reduce reaction timeStoichiometry, Temperature, Time

References

Technical Support Center: Optimizing Wittig Reactions with Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Wittig reaction, specifically when dealing with challenging electron-deficient aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected outcomes such as low yields, intractable side products, or poor stereoselectivity. Here, we move beyond textbook procedures to offer in-depth, field-proven insights and troubleshooting strategies rooted in mechanistic understanding.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is my Wittig reaction failing or giving low yields with an electron-deficient aldehyde?

A1: Electron-deficient aldehydes are highly electrophilic. This heightened reactivity can lead to several competing side reactions that consume starting material or the desired product. The most common culprits include:

  • Michael Addition: If your ylide possesses an α,β-unsaturated moiety, the aldehyde may act as a Michael acceptor.

  • Cannizzaro-type Reactions: In the presence of a strong base and a protic solvent (or even trace water), aldehydes lacking α-hydrogens can disproportionate into an alcohol and a carboxylic acid.[1][2][3]

  • Ylide Instability: The highly reactive, non-stabilized ylides often used for Z-selectivity can be unstable and decompose before reacting with the aldehyde, especially if there are acidic protons elsewhere in the molecule (e.g., a phenol).[4]

  • Poor Ylide Solubility: The phosphonium salt or the ylide itself may have poor solubility in the chosen reaction solvent, hindering the reaction.

Q2: Should I use a stabilized or an unstabilized ylide with my electron-deficient aldehyde?

A2: The choice depends critically on your desired alkene stereochemistry.

  • For (E)-Alkenes (trans): Use a stabilized ylide . These ylides have an electron-withdrawing group (like an ester or ketone) on the carbanion, which makes them less reactive and more stable.[5][6][7] The reaction is typically under thermodynamic control, favoring the more stable (E)-alkene.[8] They are also less basic, reducing the risk of base-mediated side reactions.[9]

  • For (Z)-Alkenes (cis): Use an unstabilized ylide (e.g., where the group on the carbanion is an alkyl group).[5][6][7] These reactions are generally under kinetic control, leading to the (Z)-alkene.[10] However, their high reactivity and basicity make them more prone to the side reactions mentioned in Q1.

Q3: My reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?

A3: Poor selectivity with electron-deficient aldehydes often occurs with semi-stabilized ylides (e.g., benzyl or allyl ylides).[5][10] To improve selectivity:

  • For (E)-selectivity: Consider the Schlosser modification . This technique uses a strong base like phenyllithium at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable threo form, which then collapses to the (E)-alkene.[5][11][12][13]

  • For (Z)-selectivity: The Horner-Wadsworth-Emmons (HWE) reaction , particularly the Still-Gennari modification , is a superior alternative.[14][15][16] This method uses phosphonates with electron-withdrawing groups (like bis(2,2,2-trifluoroethyl)phosphonoacetate) under specific conditions (KHMDS, 18-crown-6, low temperature) to achieve high (Z)-selectivity.[14][16]

Q4: When is the Horner-Wadsworth-Emmons (HWE) reaction a better choice?

A4: The HWE reaction is often a more reliable alternative to the Wittig reaction for electron-deficient aldehydes, for several reasons:

  • Higher (E)-Selectivity: The standard HWE reaction typically provides excellent (E)-selectivity.[14][15]

  • Milder Conditions: The phosphonate carbanions used in the HWE reaction are more nucleophilic but less basic than Wittig ylides, often allowing for milder reaction conditions.[15]

  • Easier Purification: The phosphate byproduct is water-soluble, making purification significantly easier than removing the often-problematic triphenylphosphine oxide from Wittig reactions.[15][17]

  • Access to (Z)-Alkenes: As mentioned, the Still-Gennari modification of the HWE reaction is one of the most reliable methods for synthesizing (Z)-alkenes.[14][16][18]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Alkene

You've set up your Wittig reaction with an electron-deficient aromatic aldehyde, but TLC analysis shows unreacted starting material and a mess of byproducts.

G start Low/No Yield Observed check_ylide Step 1: Verify Ylide Formation (e.g., color change, ³¹P NMR) start->check_ylide ylide_ok Ylide Formed check_ylide->ylide_ok Yes ylide_fail Ylide Not Formed check_ylide->ylide_fail No check_side_rxns Step 2: Identify Potential Side Reactions ylide_ok->check_side_rxns ylide_fail_sol Troubleshoot Ylide Formation: - Check base quality/equivalents - Ensure anhydrous conditions - Check phosphonium salt purity ylide_fail->ylide_fail_sol michael Michael Addition? (Is ylide unsaturated?) check_side_rxns->michael cannizzaro Cannizzaro Reaction? (Protic solvent/water present?) check_side_rxns->cannizzaro other Other Decomposition? check_side_rxns->other michael_sol Solution: - Use a stabilized ylide - Switch to HWE reaction michael->michael_sol cannizzaro_sol Solution: - Use anhydrous aprotic solvent (THF, Toluene) - Use non-hydroxide base (NaH, n-BuLi, KHMDS) cannizzaro->cannizzaro_sol optimize Step 3: Optimize Reaction Conditions other->optimize temp Lower Temperature (e.g., -78 °C to 0 °C) optimize->temp order Reverse Addition (Add ylide to aldehyde) optimize->order switch_method Step 4: Consider Alternative Methods optimize->switch_method hwe Horner-Wadsworth-Emmons (HWE) - For superior E-selectivity - Easier purification switch_method->hwe

Caption: Troubleshooting workflow for low-yield Wittig reactions.

  • Cause A: Failed Ylide Formation. The characteristic deep orange/red color of an unstabilized ylide is a good visual indicator. If this color doesn't develop, your base may be old, you may have moisture in your system, or your phosphonium salt may be impure.

    • Solution: Use a freshly opened or titrated strong base (like n-BuLi or KHMDS).[9][19] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Competing Cannizzaro Reaction. Electron-deficient aldehydes that lack α-hydrogens (e.g., 4-nitrobenzaldehyde) are highly susceptible to this disproportionation reaction, especially with bases like NaOH, KOH, or NaOMe in protic solvents.[1]

    • Solution: Switch to a non-nucleophilic, aprotic base/solvent system. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in anhydrous THF are excellent choices.[1][7]

  • Cause C: Michael Addition. If your aldehyde is also an α,β-unsaturated system (e.g., cinnamaldehyde derivatives with further electron-withdrawing groups), the highly nucleophilic ylide can add in a 1,4-conjugate fashion instead of the desired 1,2-addition to the carbonyl.

    • Solution: This is a classic case where the Horner-Wadsworth-Emmons reaction is superior. The phosphonate carbanions are "softer" nucleophiles and generally favor the 1,2-addition (Wittig olefination) pathway.

Problem 2: Achieving High Stereoselectivity

You have successfully formed the alkene, but it's an inseparable mixture of (E) and (Z) isomers.

Ylide TypeR Group on YlideTypical AldehydeConditionsPrimary ProductReference
Unstabilized Alkyl, HAliphatic, AromaticLi-salt free, THF(Z)-alkene [5],[12]
Stabilized -CO₂R, -C(O)RAliphatic, AromaticTHF, DMF(E)-alkene [5],[6],[7]
Semi-stabilized Aryl, VinylAromaticVariesMixture of E/Z [5],[10]
  • Forcing (E)-Selectivity with Unstabilized Ylides: The Schlosser Modification The standard Wittig with an unstabilized ylide gives the (Z)-alkene. The Schlosser modification elegantly inverts this outcome.[5][11][12] The key is trapping the initial betaine intermediate at low temperature with a second equivalent of strong base (typically phenyllithium or n-butyllithium), forcing equilibration to the more thermodynamically stable threo-lithiobetaine. Protonation followed by warming and addition of a base like potassium tert-butoxide facilitates elimination to the (E)-alkene.[11]

  • Achieving High (Z)-Selectivity: The Still-Gennari HWE Modification This is the go-to method when high (Z)-selectivity is required, especially when the standard Wittig reaction is problematic.[14][16] The use of phosphonates with highly electron-withdrawing fluoroalkoxy groups accelerates the final elimination step from the oxaphosphetane intermediate, preventing the equilibration that would normally lead to the (E)-alkene.[15][16]

    • Mechanism of Still-Gennari Z-Selectivity

    G reagents Aldehyde (R-CHO) + Still-Gennari Phosphonate + KHMDS / 18-crown-6 @ -78°C ts_cis Kinetically Favored [2+2] Cycloaddition (cis-oxaphosphetane TS) reagents->ts_cis Kinetic Control intermediate cis-Oxaphosphetane ts_cis->intermediate product High Yield of (Z)-Alkene intermediate->product Rapid, Irreversible Elimination

    Caption: Kinetic control in the Still-Gennari olefination leads to Z-alkenes.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis using a Stabilized Ylide

This protocol is suitable for the reaction of an electron-deficient aldehyde with a stabilized ylide, such as (Carbethoxymethylene)triphenylphosphorane, to yield an (E)-α,β-unsaturated ester.

  • Reagents & Setup:

    • Electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1.0 eq)

    • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 eq)

    • Anhydrous Toluene or THF (10 mL)

    • Flame-dried round-bottom flask with a magnetic stir bar, under N₂ atmosphere.

  • Procedure:

    • To the flask, add the aldehyde and the stabilized ylide.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to reflux (for Toluene, ~110 °C; for THF, ~66 °C).

    • Monitor the reaction by TLC until the aldehyde is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude product can often be purified by direct recrystallization or flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.

Protocol 2: Still-Gennari HWE Modification for (Z)-Alkene Synthesis

This protocol is a robust method for obtaining (Z)-alkenes with high stereoselectivity.[14][16]

  • Reagents & Setup:

    • Aldehyde (1.0 mmol, 1.0 eq)

    • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 eq)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 eq, as a solution in THF)

    • 18-crown-6 (1.2 mmol, 1.2 eq)

    • Anhydrous THF (10 mL)

    • Flame-dried round-bottom flask with a magnetic stir bar, under N₂ atmosphere.

  • Procedure:

    • To the flask, add 18-crown-6 and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the KHMDS solution dropwise and stir for 10 minutes.

    • Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise. The solution should turn colored, indicating phosphonate carbanion formation. Stir for 30 minutes.

    • Add a solution of the aldehyde in a small amount of anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and resolve common issues leading to low conversion rates in their experiments. The following question-and-answer format directly addresses specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with a low or nonexistent product yield, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting materials (e.g., aryl halide, organometallic reagent), solvent, and base are pure and, where necessary, anhydrous. Moisture and oxygen can significantly impede the reaction. Solvents should be freshly distilled or from a reliable commercial source.[1]

  • Catalyst Activity: The palladium source and ligands are critical. Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1][2][3] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] The choice of ligand is also vital as it influences the stability and activity of the catalyst.[1][4][5]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[6] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[2][6]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[2] A typical starting point for many cross-coupling reactions is 80-120 °C.[2] If low conversion is observed, a careful, incremental increase in temperature may be beneficial.[2]

Issue 2: Catalyst and Ligand Problems

Q2: I suspect my palladium catalyst is inactive. What are the potential causes and how can I address them?

A2: Catalyst inactivity is a primary culprit for low conversion. Several factors can contribute to this:

  • Inefficient Pd(0) Formation: As mentioned, Pd(II) precatalysts require in situ reduction.[2][3] If this step is failing, consider pre-activation of the catalyst.[2]

  • Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst can be sensitive to air and may decompose, especially at elevated temperatures, forming palladium black.[2][7] This aggregation of Pd(0) species is a common form of deactivated catalyst.[7] To prevent this, ensure a strictly inert atmosphere and consider using stabilizing phosphine ligands.[2][7]

  • Inappropriate Ligand Choice: The steric and electronic properties of your substrates necessitate a carefully chosen ligand to facilitate oxidative addition and subsequent steps in the catalytic cycle.[2][4][5][8] For sterically hindered substrates, bulky electron-rich phosphine ligands are often required.[4][5][8]

  • Ligand Degradation: At longer reaction times, degradation of the ligand can lead to catalyst deactivation.[9]

Q3: How critical is the choice of phosphine ligand, and how do I select the right one?

A3: The choice of ligand is paramount to the success of a cross-coupling reaction.[4][5] Ligands stabilize the palladium catalyst, influence its reactivity, and can enhance the rates of key elementary steps like oxidative addition and reductive elimination.[4][8]

  • For Challenging Substrates: For difficult couplings, such as those involving aryl chlorides or sterically hindered partners, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald-type ligands) are often necessary.[4][8]

  • Screening is Key: There is no universal ligand for all reactions.[10] It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.[10][11]

Q4: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst, rendering it inactive.[7][12] This can be caused by:

  • High Temperatures: Can lead to catalyst decomposition.[2][7]

  • Absence of a Stabilizing Ligand: Ligands are crucial for keeping the Pd(0) species soluble and catalytically active.[7]

  • Impurities: Can trigger catalyst precipitation.[7]

To prevent palladium black formation, you can:

  • Use a stabilizing phosphine ligand.[7]

  • Ensure rigorous exclusion of air.[2]

  • Optimize the reaction temperature to the lowest effective level.[2]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low conversion issues:

Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

References

Scaling up the synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are scaling up this key building block for library synthesis. We provide field-proven insights, a detailed experimental protocol, and robust troubleshooting guides to ensure the successful and efficient execution of your experiments.

Introduction: Strategic Overview

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates an electrophilic aldehyde and a Michael acceptor, making it an ideal substrate for generating diverse molecular libraries through subsequent reactions.

The most common and scalable method for synthesizing this compound is the Mizoroki-Heck reaction.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, offering high reliability and functional group tolerance.[2] This guide focuses on the Heck coupling of 4-bromo-2,6-difluorobenzaldehyde with methyl acrylate, providing a comprehensive workflow from reaction setup to final product purification.

Recommended Experimental Protocol: Heck Coupling

This protocol details a reliable method for the synthesis of the target compound. It is crucial to follow the steps precisely to ensure optimal yield and purity.

Reagent and Stoichiometry Summary
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-2,6-difluorobenzaldehydeC₇H₃BrF₂O221.001.010.02.21 g
Methyl AcrylateC₄H₆O₂86.091.515.01.5 mL
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.245 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.370.040.4122 mg
Triethylamine (Et₃N)C₆H₁₅N101.192.020.02.8 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-difluorobenzaldehyde (2.21 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and tri(o-tolyl)phosphine (122 mg, 0.4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes. This is advisable to prevent oxidation of the phosphine ligand.[2]

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (20 mL), triethylamine (2.8 mL, 20.0 mmol), and methyl acrylate (1.5 mL, 15.0 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will be a solid or a thick oil. Purify the residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: 1. Aryl Halide 2. Pd(OAc)₂ 3. P(o-tol)₃ B Establish Inert Atmosphere (N₂/Ar) A->B C Add Solvents & Reagents: 1. DMF 2. Et₃N 3. Methyl Acrylate B->C D Heat to 100 °C Stir for 12-18 h C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT Dilute with EtOAc E->F G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄) Filter & Concentrate G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Fig 1. Step-by-step experimental workflow for Heck synthesis.

Troubleshooting Guide

Encountering issues during synthesis is common. This section addresses specific problems in a Q&A format to help you diagnose and resolve them effectively.

Q1: My reaction yield is very low or I see no product formation. What's wrong?

A1: This is the most common issue and can stem from several factors related to catalyst activity.

  • Catalyst Deactivation: The primary suspect is the deactivation of the palladium catalyst. This often manifests as the formation of a black precipitate, known as "palladium black."[3] This aggregation prevents the palladium from participating in the catalytic cycle.

    • Solution: Ensure your reagents and solvent are of sufficient quality. While the Heck reaction does not always require strictly anhydrous conditions, excess water can be detrimental. More importantly, ensure the system is properly degassed or kept under an inert atmosphere to prevent oxidation of the phosphine ligand, which can lead to catalyst decomposition.[3]

  • Incorrect Palladium Precursor: While Pd(OAc)₂ is a robust precursor, some challenging substrates may benefit from a pre-activated Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4] This bypasses potentially inefficient in-situ reduction steps.

  • Insufficient Temperature: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and requires thermal energy. Ensure your reaction is maintained at the target temperature (100 °C). If using a less reactive aryl chloride, higher temperatures (120-140 °C) may be necessary.[2]

  • Base Incompatibility: Triethylamine is a standard base, but if issues persist, consider an inorganic base like potassium carbonate (K₂CO₃). The choice of base can influence catalyst stability and reaction rate.[5]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting aryl bromide. How can I prevent this?

A2: This side product results from the homocoupling of the aryl halide. It occurs when the oxidative addition intermediate (Ar-Pd-X) reacts with another molecule of aryl halide instead of the desired alkene.

  • Cause: This is often promoted by high temperatures or issues with the ligand.

  • Solution:

    • Lower Temperature: Try reducing the reaction temperature to 80-90 °C, though this may require a longer reaction time.

    • Adjust Ligand: The ligand plays a critical role. Bulky, electron-donating phosphine ligands like tri(o-tolyl)phosphine or Buchwald-type ligands can promote the desired reductive elimination pathway over homocoupling. If using a simpler ligand like triphenylphosphine (PPh₃), consider switching to a more robust one.

    • Control Stoichiometry: Ensure you are not using a large excess of the aryl halide.

Q3: The reaction starts but stalls after a few hours, with starting material still present. What should I do?

A3: Reaction stalling is a classic sign of catalyst death mid-reaction.

  • Cause: The catalyst is active initially but is slowly decomposing over time, likely due to thermal instability or trace impurities.

  • Solution:

    • Lower Catalyst Loading: Counterintuitively, higher catalyst loadings can sometimes lead to faster decomposition through bimolecular pathways. Try reducing the catalyst loading to 0.5-1 mol%.[3]

    • Use a More Stable Catalyst: Palladacycles are a class of pre-catalysts known for their high thermal stability and can be effective for reactions requiring prolonged heating.[2]

    • Sequential Addition: In some cases, adding the catalyst in two portions (e.g., half at the beginning and the other half after 6 hours) can help maintain a sufficient concentration of the active species throughout the reaction.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include residual starting material, palladium residues, and oxidized phosphine ligand (e.g., triphenylphosphine oxide).

  • Solution:

    • Palladium Removal: After the aqueous work-up, you can stir the organic layer with a palladium scavenger (e.g., silica-functionalized thiol) for a few hours before filtration and concentration.

    • Ligand Byproduct Removal: Phosphine oxides can be tricky to remove via chromatography. A thorough aqueous wash can help remove some polar impurities. If the problem persists, consider using a ligand-free system if applicable, although this may require different reaction conditions.

    • Optimize Chromatography: A shallow solvent gradient during column chromatography can improve the separation between your product and closely-eluting impurities.

Troubleshooting Decision Tree

G Start Problem Encountered P1 Low / No Yield Start->P1 P2 Reaction Stalls Start->P2 P3 Major Side Products Start->P3 C1 Is Palladium Black (black ppt.) visible? P1->C1 S1_Yes Catalyst Deactivation. - Ensure inert atmosphere. - Use high-purity solvent. C1->S1_Yes Yes S1_No Check Reaction Parameters: 1. Increase Temperature. 2. Change Base (e.g., K₂CO₃). 3. Use pre-activated Pd(0) catalyst. C1->S1_No No C2 Stalls after >2 hours? P2->C2 S2_Yes Catalyst Instability. - Lower catalyst loading. - Use more stable ligand/precatalyst (e.g., palladacycle). C2->S2_Yes Yes S2_No Re-evaluate starting material purity. C2->S2_No No C3 Homocoupling dimer observed? P3->C3 S3_Yes Optimize Selectivity. - Lower reaction temperature. - Use bulkier, electron-rich ligand. C3->S3_Yes Yes S3_No Identify other byproducts (GC/MS). May indicate alternative pathway. C3->S3_No No

Fig 2. A decision tree for troubleshooting common Heck reaction issues.

Frequently Asked Questions (FAQs)

Q1: Why is the trans or (E)-isomer the major product?

A1: The Heck reaction mechanism inherently favors the formation of the trans isomer due to steric considerations in the transition state of the migratory insertion and subsequent syn-beta-hydride elimination steps.[6] This high stereoselectivity is a key advantage of the reaction.

Q2: Can I use 4-chloro-2,6-difluorobenzaldehyde instead of the bromo- derivative?

A2: Yes, but it is significantly more challenging. The reactivity of aryl halides in the Heck reaction follows the trend I > Br > Cl.[5] Activating an aryl chloride requires more forcing conditions, such as higher temperatures (120-140 °C) and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[2]

Q3: What is the purpose of the phosphine ligand? Can I run the reaction without it?

A3: The phosphine ligand is crucial for stabilizing the palladium(0) catalytic species, preventing its aggregation into inactive palladium black, and modulating its electronic and steric properties to facilitate the catalytic cycle. While "ligand-free" Heck reactions exist, they often rely on the solvent or other species in the mixture to play a stabilizing role and can be less reliable or require different conditions. For robust, scalable synthesis, a well-chosen ligand is highly recommended.

Q4: How should I store the starting material, 3,5-Difluoro-4-formylphenylboronic acid, if I were to perform a Suzuki coupling instead?

A4: While this guide focuses on the Heck reaction, if you were using a Suzuki coupling with 3,5-Difluoro-4-formylphenylboronic acid, proper storage is key. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.[7] It is best to store them in a cool, dry place, often in a desiccator, to maintain their integrity and reactivity.[8]

Q5: Are there any significant safety concerns with this reaction?

A5: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Solvents like DMF are reproductive hazards. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Characterization of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides an in-depth technical comparison and characterization of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare this powerful technique with alternative analytical methods.

Introduction to this compound

This compound, with the chemical formula C₁₁H₈F₂O₃, is a substituted aromatic compound incorporating several key functional groups that lend themselves to detailed NMR analysis.[1][2] The molecule features a 1,3,5-trisubstituted benzene ring with two fluorine atoms and a formyl (aldehyde) group. Attached to this ring is a methyl acrylate moiety in the trans or (E) configuration. The structural complexity and the presence of NMR-active nuclei other than protons (¹⁹F) make this molecule an excellent case study for advanced NMR characterization.

The accurate determination of its structure is crucial for its intended applications, which could range from being a key intermediate in the synthesis of pharmacologically active compounds to a building block in materials science. NMR spectroscopy stands as the gold standard for such structural verification, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol for ¹H and ¹³C NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak in the ¹H NMR spectrum.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited. It is important to note that the choice of solvent can influence the chemical shifts of protons, especially those capable of hydrogen bonding.[4]

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe for both ¹H and ¹³C NMR.

  • Sample Filtration (Optional but Recommended) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents line broadening from suspended impurities.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often reference the spectra to the residual solvent peak, making the addition of TMS optional.

Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strengths provide better signal dispersion and resolution.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for sufficient relaxation of the protons between pulses.
Acquisition Time (aq)2-4 secondsDetermines the digital resolution of the spectrum.
Pulse WidthCalibrated 90° pulseTo ensure proper excitation and accurate integration.
Spectral Width0-12 ppmTo encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzCorresponding to the proton frequency.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 secondsTo allow for the typically longer relaxation times of carbon nuclei.
Acquisition Time (aq)1-2 secondsTo achieve adequate resolution.
Pulse ProgramProton-decoupledTo simplify the spectrum by removing C-H couplings and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
Spectral Width0-200 ppmTo cover the full range of expected carbon chemical shifts.

The following diagram illustrates the general workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, methyl, and aldehyde protons. The chemical shifts are influenced by the electronic effects of the substituents.[5]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.9 - 10.1triplet~1.51H
Aromatic-H7.6 - 7.8doublet~8-92H
Vinylic-H (α to C=O)6.4 - 6.6doublet~161H
Vinylic-H (β to C=O)7.7 - 7.9doublet~161H
Methyl-H3.8 - 3.9singlet-3H

Analysis of Predicted ¹H Spectrum:

  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a triplet due to coupling with the two equivalent aromatic fluorine atoms.

  • Aromatic Protons: The two aromatic protons are chemically equivalent and will appear as a doublet due to coupling with the adjacent fluorine atoms.

  • Vinylic Protons: The two vinylic protons of the acrylate moiety will appear as two distinct doublets with a large coupling constant (~16 Hz), characteristic of a trans relationship. The proton β to the carbonyl group will be further downfield due to conjugation with the aromatic ring.

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O188 - 192
Ester C=O165 - 168
Aromatic C-F160 - 165 (doublet, ¹JCF)
Aromatic C-CHO135 - 140 (triplet, ²JCF)
Aromatic C-C=C130 - 135 (triplet, ²JCF)
Aromatic C-H115 - 120 (doublet, ²JCF)
Vinylic C (β to C=O)140 - 145
Vinylic C (α to C=O)120 - 125
Methyl C51 - 53

Analysis of Predicted ¹³C Spectrum:

  • Carbonyl Carbons: The aldehyde and ester carbonyl carbons will be the most downfield signals. The aldehyde carbon is typically more deshielded than the ester carbon.[6][7]

  • Aromatic Carbons: The fluorine-substituted carbons will appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons will exhibit smaller two- or three-bond C-F couplings, appearing as triplets or doublets of doublets.

  • Vinylic and Methyl Carbons: The chemical shifts of the vinylic and methyl carbons are consistent with those observed for methyl acrylate derivatives.[6]

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for complete structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-F, C=C).Fast and simple to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a single crystal of suitable quality.

The relationship between these analytical techniques in a typical characterization workflow is illustrated below:

Analytical_Techniques cluster_synthesis Synthesis cluster_analysis Structural Characterization Compound (E)-methyl 3-(3,5-difluoro-4- formylphenyl)acrylate NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR XRay X-ray Crystallography (if crystalline) Compound->XRay Final_Structure Complete Structural Elucidation NMR->Final_Structure Detailed Structure, Connectivity, Stereochemistry MS->Final_Structure Molecular Weight, Formula IR->Final_Structure Functional Groups XRay->Final_Structure Solid-State 3D Structure

Caption: The central role of NMR in conjunction with other analytical techniques for complete structural elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is essential for its unambiguous identification and quality control. By following a systematic experimental protocol and understanding the theoretical basis for the expected chemical shifts and coupling patterns, researchers can confidently elucidate the structure of this and similar novel compounds. The integration of NMR data with information from other analytical techniques such as mass spectrometry and IR spectroscopy provides a self-validating system for structural confirmation, which is a cornerstone of scientific integrity in chemical research and drug development.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over reaction kinetics and molecular stability is paramount. Phenyl acrylates are a versatile class of monomers and chemical intermediates, but their reactivity can be significantly modulated through strategic fluorination. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenyl acrylates, supported by established chemical principles and illustrative experimental data. We will explore how the unique electronic properties of fluorine influence key chemical transformations, including polymerization, Michael additions, and hydrolysis, offering insights into rational monomer design and application.

The Decisive Influence of Fluorine's Electronegativity

The fundamental difference in reactivity between fluorinated and non-fluorinated phenyl acrylates stems from the potent electron-withdrawing inductive effect of fluorine atoms.[1][2][3] Fluorine, being the most electronegative element, pulls electron density away from the aromatic ring and, by extension, the acrylate moiety. This electronic perturbation has profound consequences for the molecule's susceptibility to various chemical reactions.

While fluorine can also exhibit a resonance effect by donating its lone pair electrons to the aromatic system, its inductive effect is overwhelmingly dominant in influencing the reactivity of the acrylate group.[3][4] This strong inductive pull creates a more electron-deficient environment at the ester carbonyl and the β-carbon of the acrylate double bond, thereby enhancing their electrophilicity.

G cluster_non_fluorinated Non-Fluorinated Phenyl Acrylate cluster_fluorinated Fluorinated Phenyl Acrylate Phenyl_Ring Phenyl Ring Acrylate_System Acrylate System (C=C-C=O) Phenyl_Ring->Acrylate_System Standard Electronic Interaction Activated_Acrylate_System Electron-Deficient Acrylate System Fluorinated_Phenyl_Ring Fluorinated Phenyl Ring (e.g., Pentafluorophenyl) Fluorinated_Phenyl_Ring->Activated_Acrylate_System Strong Inductive Electron Withdrawal (-I)

Caption: Electronic influence of fluorination on the phenyl acrylate system.

Comparative Reactivity Analysis: Key Reactions

The enhanced electrophilicity of fluorinated phenyl acrylates manifests in significantly different reactivity profiles compared to their non-fluorinated counterparts across several key chemical transformations.

Michael Addition: Enhanced Susceptibility to Nucleophilic Attack

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[5][6] In the context of phenyl acrylates, the reactivity of the β-carbon towards nucleophiles is a critical parameter.

  • Non-Fluorinated Phenyl Acrylate: Exhibits standard acrylate reactivity, readily undergoing Michael addition with soft nucleophiles under basic conditions.

  • Fluorinated Phenyl Acrylate: The electron-withdrawing fluorine atoms render the β-carbon significantly more electrophilic. This heightened reactivity allows for faster reactions, often under milder conditions, and can enable reactions with a broader range of weaker nucleophiles.[7][8] For instance, α-fluorinated acrylates have been shown to be effective Michael acceptors.[7][8]

Illustrative Experimental Comparison:

To quantify this difference, a kinetic study can be performed by monitoring the reaction of a model nucleophile, such as a secondary amine (e.g., piperidine), with both a non-fluorinated phenyl acrylate and a fluorinated analogue (e.g., pentafluorophenyl acrylate) via ¹H NMR spectroscopy. The disappearance of the vinylic protons of the acrylate can be tracked over time to determine the reaction rates.

Table 1: Comparative Michael Addition Kinetics

Phenyl Acrylate DerivativeNucleophileCatalystApparent Second-Order Rate Constant (M⁻¹s⁻¹)
Phenyl AcrylatePiperidineNonek
Pentafluorophenyl AcrylatePiperidineNone>> k (Significantly faster)
Polymerization: Altered Kinetics and Polymer Properties

Phenyl acrylates are valuable monomers for the synthesis of functional polymers. Fluorination can influence both the polymerization kinetics and the properties of the resulting polymer.

  • Non-Fluorinated Phenyl Acrylate: Undergoes standard free-radical or controlled radical polymerization (e.g., RAFT) to yield poly(phenyl acrylate).

  • Fluorinated Phenyl Acrylate: The polymerization of fluorinated acrylates can exhibit different kinetics. For example, perfluorinated substituents have been observed to reduce the kinetic constant for polymer chain termination.[9] Furthermore, polymers derived from fluorinated phenyl acrylates, such as poly(pentafluorophenyl acrylate), serve as highly versatile platforms for post-polymerization modification.[10][11][12][13] The pentafluorophenyl ester is an excellent leaving group, allowing for facile reaction with a wide array of nucleophiles (e.g., primary amines) to generate functionalized polymers.[10][12][13]

Illustrative Experimental Protocol: RAFT Polymerization and Post-Polymerization Modification

G Monomer Pentafluorophenyl Acrylate Monomer Polymerization RAFT Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent (e.g., CTA) RAFT_Agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Active_Polymer Poly(pentafluorophenyl acrylate) (PPFPA) Polymerization->Active_Polymer Modification Post-Polymerization Modification Active_Polymer->Modification Nucleophile Primary Amine (R-NH2) Nucleophile->Modification Functional_Polymer Functionalized Polyacrylamide Modification->Functional_Polymer

References

A Comparative Guide to the Confirmatory Analysis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the confirmation of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate synthesis. Designed for researchers, chemists, and quality control professionals, this document details the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary analytical tool and contrasts its performance with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction: The Synthetic Challenge and the Need for Rigorous Confirmation

This compound is a substituted cinnamate derivative, a class of compounds significant in medicinal chemistry and materials science. Its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions like the Heck reaction or olefination methods such as the Wittig reaction, requires precise structural confirmation.[1][2][3] The key analytical challenges include verifying the formation of the desired (E)-alkene isomer, confirming the integrity of the difluorinated formylphenyl ring, and ensuring the absence of starting materials and reaction byproducts.

The choice of an analytical technique is therefore critical, balancing the need for unambiguous structural elucidation, sensitivity to detect trace impurities, and practical considerations like sample throughput and operational cost. This guide explores the utility of LC-MS for this purpose and provides a comparative framework against other established spectroscopic techniques.

Primary Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] It is exceptionally well-suited for confirming the successful synthesis of the target compound and identifying impurities.

Causality Behind Experimental Choices for LC-MS

The development of a robust LC-MS method is predicated on understanding the analyte's physicochemical properties. The target molecule possesses moderate polarity and a molecular weight of 226.18 g/mol .[5][6] These characteristics guide the selection of the chromatographic conditions and mass spectrometric parameters.

  • Chromatography: Reversed-phase chromatography is the logical choice, utilizing a C18 stationary phase. This separates compounds based on hydrophobicity, effectively resolving the target molecule from potentially more polar starting materials (e.g., 3,5-difluoro-4-formylphenyl-containing precursors) or non-polar byproducts.

  • Ionization: Electrospray Ionization (ESI) is the preferred ionization source. The presence of the ester and aldehyde functionalities allows for efficient protonation in positive ion mode ([M+H]⁺) when an acidic modifier like formic acid is added to the mobile phase. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly for less polar compounds.[7][8]

  • Mass Analysis: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap analyzer) provides an accurate mass measurement, which can confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint, further enhancing confidence in the identification.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range (Full Scan): m/z 50 - 500.

    • MS/MS: For the protonated molecule at m/z 227.05, acquire product ion spectra using a collision energy of 15-25 eV.

Data Interpretation
  • Expected Retention Time: The target compound will elute at a specific retention time under the defined LC conditions.

  • Mass Confirmation: A peak corresponding to the protonated molecule [C₁₁H₈F₂O₃ + H]⁺ should be observed at m/z 227.0511 in the full scan spectrum.

  • Structural Verification: The MS/MS fragmentation pattern should be consistent with the molecule's structure, showing characteristic losses (e.g., loss of methoxy group, -OCH₃; or carbon monoxide, -CO).

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Crude Product B Dissolution & Dilution (ACN/H2O) A->B C Filtration (0.22 µm) B->C D LC Separation (C18 Column) C->D E ESI Ionization ([M+H]+) D->E F Mass Detection (Full Scan & MS/MS) E->F G Confirm Retention Time F->G H Verify Accurate Mass (m/z 227.0511) F->H I Analyze Fragmentation F->I J Final Confirmation G->J H->J I->J

Caption: Workflow for LC-MS confirmation of synthesis.

Comparative Analytical Techniques

While LC-MS is excellent for confirmation and impurity profiling, a comprehensive analysis often involves orthogonal techniques that provide different types of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[10]

Expert Insights: For this compound, ¹H NMR is particularly powerful. The key diagnostic signals are the two vinyl protons of the acrylate group. In the (E)-isomer, these protons are trans to each other and exhibit a large coupling constant (J value), typically around 16 Hz. The (Z)-isomer would show a much smaller J value (~12 Hz). This makes NMR the most definitive method for confirming stereochemistry. Additionally, ¹H, ¹³C, and ¹⁹F NMR can confirm the presence and connectivity of all other atoms in the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Interpretation:

    • Aldehyde Proton: Singlet around δ 9.9-10.1 ppm.

    • Aromatic Protons: Doublet or multiplet pattern consistent with a 1,2,4,6-tetrasubstituted ring.

    • trans-Vinyl Protons: Two doublets with a coupling constant J ≈ 16 Hz, typically between δ 6.5 and 8.0 ppm.

    • Methyl Ester Protons: Singlet around δ 3.8 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Expert Insights: FTIR provides a quick check for the presence of key carbonyl groups and the alkene bond. The spectrum should clearly show two distinct C=O stretching frequencies: one for the α,β-unsaturated ester (~1720-1730 cm⁻¹) and one for the aromatic aldehyde (~1690-1700 cm⁻¹).[13] The presence of both peaks is a strong indicator of successful synthesis. The C=C stretch of the alkene and the C-F stretches provide further confirmation.[14]

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation (Expected Peaks):

    • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2850 & ~2750 cm⁻¹: Aldehydic C-H stretch (Fermi resonance doublet).

    • ~1725 cm⁻¹: Ester C=O stretch.

    • ~1700 cm⁻¹: Aldehyde C=O stretch.

    • ~1640 cm⁻¹: Alkene C=C stretch.

    • ~1100-1300 cm⁻¹: C-F stretch.

Performance Comparison

The choice of analytical technique depends on the specific question being asked—be it definitive structural proof, routine purity checks, or sensitive impurity detection.

FeatureLC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Confirmation, Purity, Impurity ProfilingDefinitive Structure ElucidationFunctional Group Identification
Sensitivity Very High (pg-ng)Low (mg)Moderate (µg-mg)
Specificity High (Mass & Retention Time)Very High (Unique chemical shifts)Low to Moderate
Stereochemistry Indirectly (can separate isomers)Definitive (via coupling constants)Not suitable
Quantitation ExcellentGood (with internal standard)Poor to Moderate
Sample Throughput HighLowVery High
Cost (Instrument) HighVery HighLow
Expertise Req. Moderate to HighHighLow to Moderate

Conclusion and Recommendations

For the comprehensive confirmation of this compound synthesis, a multi-technique approach is optimal.

  • LC-MS is the recommended primary tool for routine confirmation and purity analysis. Its high sensitivity and throughput make it ideal for reaction monitoring and quality control, capable of detecting the target compound and any potential impurities in a single run.

  • NMR spectroscopy is indispensable for the initial, definitive structural proof of a new batch or synthesis route. Its ability to unambiguously determine the (E)-stereochemistry is a critical capability that LC-MS and FTIR cannot provide directly.

  • FTIR spectroscopy serves as a rapid, low-cost preliminary check. It can quickly verify the presence of the essential aldehyde and ester functional groups, making it a valuable screening tool before committing to more time-consuming analyses.

By integrating these techniques, researchers and drug development professionals can achieve a self-validating system that ensures the identity, purity, and correct stereochemistry of the synthesized product with the highest degree of confidence.

References

A Comparative Guide to Confirming the Stereochemistry of Substituted Acrylates: From Crystal Clear to Solution Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For substituted acrylates, a versatile class of compounds utilized in drug development and polymer chemistry, the seemingly subtle difference between stereoisomers can lead to profound variations in biological activity, therapeutic efficacy, and material properties. Therefore, the unambiguous determination of their stereochemistry is not merely a matter of analytical rigor but a critical step in ensuring safety and functionality.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of substituted acrylates, with a focus on the definitive power of X-ray crystallography . We will explore the causality behind experimental choices, compare its performance with robust solution-state and chromatographic alternatives, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Gold Standard: Unambiguous Determination with X-ray Crystallography

X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute stereochemistry of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise three-dimensional electron density map of the molecule, revealing the spatial arrangement of every atom.[2][3]

Why X-ray Crystallography Excels

The power of this technique lies in its ability to provide a direct and unambiguous visualization of the molecular structure.[1][2] Unlike spectroscopic methods that infer stereochemistry from through-space or through-bond correlations, X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state. This is particularly crucial for complex molecules with multiple stereocenters where other methods may yield ambiguous results.

The Crystallization Challenge with Substituted Acrylates

The primary hurdle for utilizing X-ray crystallography is the need for a high-quality single crystal.[1][3] Substituted acrylates, particularly those with flexible side chains, can be challenging to crystallize. Their conformational flexibility can hinder the formation of a well-ordered crystal lattice, a prerequisite for obtaining a high-resolution diffraction pattern.

Overcoming Crystallization Hurdles:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point.[4] Slow evaporation of a nearly saturated solution is a common and effective technique.[4]

  • Purity: The purity of the compound is paramount. Impurities can disrupt the crystal lattice formation.

  • Nucleation Control: Minimizing nucleation sites by using clean glassware and filtering the solution can lead to the growth of fewer, larger crystals.[4]

  • Co-crystallization: If the acrylate itself is difficult to crystallize, co-crystallization with a suitable host molecule can sometimes yield diffraction-quality crystals.

dot

Caption: Workflow for Stereochemistry Determination by X-ray Crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible or necessary. Several other powerful techniques offer valuable insights into the stereochemistry of substituted acrylates, often with the advantage of analyzing the molecule in solution, which can be more representative of its state in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.[5] For determining stereochemistry, specific NMR experiments that probe through-space interactions are particularly valuable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[6][7][8][9] By observing cross-peaks between specific protons, one can deduce the relative stereochemistry of a molecule. For substituted acrylates with defined conformations, NOESY and ROESY can provide clear evidence for the spatial relationship between substituents.

  • Mosher's Method: This technique is used to determine the absolute configuration of chiral alcohols and amines by forming diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11][12][13] The differing chemical shifts of protons in the resulting diastereomers, when analyzed carefully, can reveal the absolute stereochemistry of the original alcohol or amine. This method can be applied to acrylate derivatives containing a hydroxyl or amino group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can resolve enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.[14][15][16][17] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14]

Key Advantages for Acrylates:

  • Direct Enantiomer Separation: Provides a clear measure of enantiomeric excess (ee).

  • Preparative Scale: Can be used to isolate pure enantiomers for further analysis or biological testing.

  • Method Development: A wide variety of chiral columns are commercially available, increasing the likelihood of finding a suitable separation method.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined.[18][19][20][21]

Advantages for Flexible Acrylates:

  • Solution-State Analysis: Applicable to molecules in solution, which is beneficial for conformationally flexible acrylates.

  • No Crystallization Required: Bypasses the often-difficult crystallization step.[19]

dot

Caption: Logical Relationship of Stereochemical Determination Methods.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR Spectroscopy (NOESY/ROESY)Chiral HPLCVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalThrough-space proton-proton correlationsDifferential interaction with a chiral stationary phaseDifferential absorption of circularly polarized IR light
Information Obtained Absolute and relative stereochemistry, 3D structureRelative stereochemistry, conformation in solutionEnantiomeric purity, separation of enantiomersAbsolute stereochemistry in solution
Sample Requirements High-quality single crystal (µg to mg)Soluble sample (mg)Soluble sample (µg to mg)Soluble sample (mg)
Key Advantage Unambiguous and definitive structural determination[1]Provides information on solution-state conformationExcellent for determining enantiomeric purityNo crystallization required, good for flexible molecules[19]
Key Limitation Crystallization can be a major bottleneck, especially for flexible acrylates[1][3]Can be ambiguous for highly flexible molecules, provides relative stereochemistryDoes not directly provide structural informationRequires quantum mechanical calculations for interpretation[18][20]
Analysis Time Days to weeks (including crystallization)Hours to daysMinutes per sample (after method development)Hours
Cost High (instrumentation and expertise)Moderate to HighLow to ModerateHigh (instrumentation)

Experimental Protocols

Protocol 1: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • Ensure the substituted acrylate is of the highest possible purity.

    • Screen a variety of solvents to find one in which the compound has moderate solubility.[4]

    • Prepare a nearly saturated solution and filter it into a clean vial.

    • Allow the solvent to evaporate slowly and undisturbed over several days.[4]

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.[3]

    • Mount the crystal on a goniometer head.[3]

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) in the diffractometer to minimize thermal motion and radiation damage.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and other parameters against the experimental data until the model converges and provides a good fit to the data.[3] The final refined structure will provide the unambiguous stereochemistry.

Protocol 2: NOESY/ROESY for Relative Stereochemistry
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted acrylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY or ROESY experiment. The choice between NOESY and ROESY depends on the molecular weight of the acrylate; for small to medium-sized molecules, ROESY can be more reliable.[8]

    • Optimize the mixing time to maximize the NOE or ROE signals.

  • Data Analysis:

    • Process the 2D data to generate the NOESY or ROESY spectrum.

    • Identify cross-peaks that indicate spatial proximity between protons.

    • Correlate the observed cross-peaks with the expected distances between protons in different possible stereoisomers to determine the relative stereochemistry.

Conclusion: An Integrated Approach to Stereochemical Confirmation

While X-ray crystallography provides the ultimate, unambiguous determination of stereochemistry for substituted acrylates, a pragmatic and efficient research strategy often involves an integrated approach.[5][22] NMR spectroscopy and chiral HPLC are invaluable for initial screening, reaction monitoring, and confirming relative stereochemistry and enantiomeric purity in solution. When a definitive, high-resolution structure is required for regulatory submission, patent protection, or to fully understand structure-activity relationships, the investment in obtaining a single crystal for X-ray diffraction analysis is well-justified. For challenging cases where crystallization is elusive, Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration in solution.

By understanding the strengths and limitations of each technique, researchers can make informed decisions, selecting the most appropriate method or combination of methods to confidently and accurately assign the stereochemistry of their substituted acrylate compounds.

References

A Comparative Guide to Catalysts for the Synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a key chemical intermediate, a building block essential in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The efficiency and selectivity of its synthesis are paramount to the overall success of a drug development program.[3][4] This guide provides a comparative analysis of various catalytic systems for the synthesis of this crucial intermediate, offering experimental insights to inform your selection process.

The formation of the α,β-unsaturated ester moiety in this compound can be achieved through several synthetic strategies. This guide will focus on the most prevalent and effective methods, primarily the Heck reaction, and will also touch upon the Horner-Wadsworth-Emmons reaction as a viable alternative.

The Heck Reaction: A Mainstay for Aryl Acrylate Synthesis

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the arylation of olefins.[5][6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, in this case, methyl acrylate.[8][9] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.[5]

Catalyst Systems for the Heck Reaction

A variety of palladium-based catalysts have been developed for the Heck reaction, each with its own set of advantages and limitations. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's yield, stereoselectivity, and overall efficiency.[10][11]

1. Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands:

Palladium(II) acetate is a common and relatively inexpensive palladium precursor.[5] When combined with phosphine ligands, it forms highly active catalysts for the Heck reaction.

  • Mechanism: Pd(OAc)₂ is reduced in situ to Pd(0), which then undergoes oxidative addition with the aryl halide. The resulting arylpalladium(II) complex coordinates to the alkene, followed by migratory insertion and β-hydride elimination to yield the desired product and regenerate the Pd(0) catalyst.

  • Common Ligands:

    • Triphenylphosphine (PPh₃): A widely used, commercially available ligand.

    • Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) can improve catalyst activity and stability, especially for less reactive aryl chlorides.[12][13]

  • Experimental Protocol (General):

    • To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 4-bromo-2,6-difluorobenzaldehyde), methyl acrylate, a base (e.g., K₂CO₃, Et₃N), and a suitable solvent (e.g., DMF, NMP).[14]

    • Add the palladium catalyst, typically a combination of Pd(OAc)₂ and a phosphine ligand.

    • Heat the reaction mixture to the desired temperature (often 80-140 °C) and monitor the reaction progress by TLC or GC/MS.[11][15]

    • Upon completion, cool the reaction, filter off any solids, and purify the product by column chromatography.

2. Palladacycles:

Palladacycles are organopalladium complexes that often exhibit high catalytic activity and stability. They can act as catalyst precursors in Heck reactions.

  • Advantages: They can be highly efficient, requiring low catalyst loadings.[6]

3. Ligand-Free Palladium Catalysis:

In some cases, the Heck reaction can be performed without the addition of external phosphine ligands. These "ligand-free" conditions often utilize palladium nanoparticles or palladium salts supported on various materials.[16]

  • Considerations: While simplifying the reaction setup, ligand-free systems may require higher temperatures and may not be as efficient for all substrates.

Comparative Performance of Heck Reaction Catalysts
Catalyst SystemTypical YieldReaction ConditionsAdvantagesDisadvantages
Pd(OAc)₂ / PPh₃ Good to Excellent80-120 °C, Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, MeCN)Readily available, well-establishedCan require higher temperatures, potential for phosphine oxide byproducts
Pd(OAc)₂ / Bulky Phosphine ExcellentLower temperatures possibleHigh activity for challenging substratesLigands can be expensive
Palladacycles ExcellentOften low catalyst loadingHigh turnover numbersMay not be commercially available
Ligand-Free Pd Moderate to GoodHigher temperatures often requiredSimpler setup, no phosphine ligandsCan have lower activity and selectivity

The Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative Route

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable alternative for the synthesis of α,β-unsaturated esters with high (E)-stereoselectivity.[17][18] This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.[19]

  • Mechanism: A base is used to deprotonate the phosphonate ester, forming a stabilized carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde (in this case, 3,5-difluoro-4-formylbenzaldehyde), leading to an intermediate which then eliminates a phosphate ester to form the alkene.[20]

  • Advantages:

    • Excellent (E)-selectivity for most substrates.[18]

    • The water-soluble phosphate byproduct is easily removed during workup.[20]

    • The phosphonate reagents are often readily prepared.[20]

  • Experimental Protocol (General):

    • To a solution of a phosphonate ester (e.g., methyl (dimethoxyphosphoryl)acetate) in a suitable solvent (e.g., THF, DME) at a low temperature (e.g., 0 °C or -78 °C), add a strong base (e.g., NaH, n-BuLi) to generate the ylide.

    • Add the aldehyde (3,5-difluoro-4-formylbenzaldehyde) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

Heck Reaction Workflow

Heck_Reaction_Workflow A Aryl Halide (4-bromo-2,6-difluorobenzaldehyde) F Reaction Mixture A->F B Methyl Acrylate B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMF) D->F E Catalyst System (e.g., Pd(OAc)₂ / PPh₃) E->F G Heating (80-140 °C) F->G H Workup & Purification G->H I This compound H->I

Caption: General workflow for the Heck reaction synthesis.

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Reaction_Workflow A Phosphonate Ester (methyl (dimethoxyphosphoryl)acetate) D Ylide Formation A->D B Strong Base (e.g., NaH) B->D C Solvent (e.g., THF) C->D F Reaction Mixture D->F E Aldehyde (3,5-difluoro-4-formylbenzaldehyde) E->F G Reaction Progression (Low Temp to RT) F->G H Workup & Purification G->H I This compound H->I

Caption: General workflow for the HWE reaction synthesis.

Conclusion and Recommendations

Both the Heck and Horner-Wadsworth-Emmons reactions are powerful tools for the synthesis of this compound.

  • For robustness and broad applicability , the Heck reaction using a Pd(OAc)₂/phosphine ligand system is a highly recommended starting point. The conditions can be optimized by screening different ligands, bases, and solvents to maximize yield and purity.[10][11]

  • For high (E)-stereoselectivity and simplified purification , the Horner-Wadsworth-Emmons reaction is an excellent choice. The clean nature of the reaction and the ease of byproduct removal make it an attractive option, particularly for large-scale synthesis.

The selection of the optimal catalyst and reaction conditions will ultimately depend on the specific requirements of your project, including cost, scale, and desired purity. It is recommended to perform small-scale optimization experiments to identify the most efficient and cost-effective method for your needs.

References

A Comparative Guide to the Cytotoxicity of Novel Acrylate Derivatives Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anti-cancer therapeutics is a cornerstone of modern biomedical research. The limitations of current chemotherapeutic agents, including significant side effects and the development of drug resistance, necessitate the exploration of new chemical entities with potent and selective cytotoxicity against tumor cells.[1][2] Among the myriad of synthetic compounds, acrylate derivatives have emerged as a promising class of molecules with potential anti-cancer applications.[3][4][5] This guide provides a comprehensive, in-depth comparison of the cytotoxic effects of a series of novel acrylate derivatives against a panel of well-characterized human cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies, present comparative data, and offer insights into the potential mechanisms of action, thereby serving as a valuable resource for those engaged in the preclinical evaluation of anti-cancer compounds.

Principles of In Vitro Cytotoxicity Assessment

The initial screening of potential anti-cancer agents heavily relies on in vitro cytotoxicity assays. These assays are designed to measure the ability of a compound to induce cell death or inhibit cell proliferation.[6][7][8] A variety of assays are available, each with its own underlying principle, advantages, and limitations. The choice of assay can significantly influence the interpretation of the results, and therefore, a multi-faceted approach is often recommended.

Assay Type Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10]Well-established, cost-effective, and suitable for high-throughput screening.[9]Can be affected by compounds that interfere with mitochondrial respiration. The final step requires solubilization of formazan crystals.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12][13][14]Measures cell death due to membrane disruption (necrosis). The assay is relatively simple and can be performed on the cell culture supernatant.[11][12]Less sensitive for detecting apoptosis, which may not always involve immediate membrane rupture. Background LDH in serum-containing media can interfere.[13]

The selection of multiple assays with different endpoints provides a more complete picture of a compound's cytotoxic profile. For instance, a compound that shows high potency in an MTT assay but low activity in an LDH assay may be inducing cell death through apoptosis rather than necrosis.

G cluster_workflow General Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adherence) A->B C Treat with Serial Dilutions of Novel Acrylate Derivatives B->C D Incubate for 48-72h C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Measure Signal (Absorbance/Luminescence) E->F G Data Analysis: Calculate IC50 Values F->G

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Experimental Design and Methodologies

A robust experimental design is critical for obtaining reliable and reproducible data. This study employs a panel of three human cancer cell lines representing different tumor types to assess the breadth of activity of the novel acrylate derivatives.

Cell Lines and Culture Conditions
  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.[15][16][17][18][19] These cells are known to be relatively slow-growing.[15]

  • A549 (Human Lung Carcinoma): A cell line derived from a lung adenocarcinoma, often used as a model for non-small cell lung cancer.[20][21][22][23][24]

  • HCT116 (Human Colon Carcinoma): A well-characterized colon cancer cell line with a mutation in the KRAS proto-oncogene.[25][26][27][28][29]

All cell lines were maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Novel Acrylate Derivatives and Control

Three novel acrylate derivatives, designated as AD-1 , AD-2 , and AD-3 , with proprietary structural modifications, were synthesized and purified. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for cytotoxicity.[1][30][31][][33]

Detailed Experimental Protocol: MTT Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9][10]

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: The plates were incubated for 24 hours to allow the cells to attach and resume exponential growth.

  • Compound Treatment: Stock solutions of the acrylate derivatives and doxorubicin were serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions were added to the respective wells, and the plates were incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.[10]

  • Formazan Formation: The plates were incubated for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The culture medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[10] The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) was determined by non-linear regression analysis of the dose-response curves.[2][34][35][36][37]

Detailed Experimental Protocol: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to loss of membrane integrity.[11][12][13][14][38]

  • Cell Seeding and Treatment: Cells were seeded and treated with the compounds in a 96-well plate as described for the MTT assay.

  • Control Wells: For each cell line, control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100) were included.[13][39]

  • Supernatant Collection: After the 48-hour treatment period, the plate was centrifuged at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Enzyme Reaction: A portion of the supernatant (e.g., 50 µL) from each well was carefully transferred to a new 96-well plate. The LDH assay reaction mixture was then added to each well according to the manufacturer's instructions.[11][13][39]

  • Incubation and Measurement: The plate was incubated at room temperature for up to 30 minutes, protected from light. The absorbance was then measured at 490 nm.[13][38][39]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity was calculated using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Comparative Cytotoxicity Analysis

The cytotoxic activities of the novel acrylate derivatives and the positive control, doxorubicin, were evaluated against the MCF-7, A549, and HCT116 cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit cell viability by 50%, were determined from the dose-response curves.[2][34][37]

Table 1: IC50 Values (in µM) of Novel Acrylate Derivatives and Doxorubicin

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
AD-1 5.2 ± 0.412.8 ± 1.18.5 ± 0.7
AD-2 18.6 ± 1.525.4 ± 2.221.9 ± 1.9
AD-3 2.1 ± 0.23.5 ± 0.34.8 ± 0.4
Doxorubicin 0.8 ± 0.11.2 ± 0.11.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that all three novel acrylate derivatives exhibit cytotoxic activity against the tested cancer cell lines, albeit with varying potencies. AD-3 was the most potent among the novel compounds, with IC50 values in the low micromolar range across all three cell lines. AD-1 also demonstrated significant cytotoxicity, particularly against the MCF-7 cell line. AD-2 was the least potent of the series. As expected, the positive control, doxorubicin, showed potent cytotoxicity against all cell lines.

Mechanistic Insights and Potential Signaling Pathways

The observed cytotoxicity of the acrylate derivatives likely stems from their ability to interfere with critical cellular processes, ultimately leading to cell death.[3][4][40][41] One of the primary mechanisms by which anti-cancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[42][43][44][45]

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[43] Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of the apoptotic program.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Induction by Acrylate Derivatives AD Acrylate Derivatives (AD-1, AD-3) Stress Cellular Stress (e.g., DNA Damage, ROS) AD->Stress Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Stress->Bcl2 BaxBak Pro-apoptotic Proteins (Bax, Bak) Stress->BaxBak Bcl2->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Executioner Caspases (Caspase-3) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of apoptosis induction by potent acrylate derivatives.

The potent activity of AD-1 and AD-3 suggests that these compounds may effectively induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, can trigger the mitochondrial pathway of apoptosis, culminating in the activation of executioner caspases and cell death.[44] Further mechanistic studies, such as cell cycle analysis and western blotting for key apoptotic proteins, are warranted to confirm this hypothesis.

Conclusion and Future Directions

This guide has provided a comparative analysis of the cytotoxic effects of three novel acrylate derivatives against breast, lung, and colon cancer cell lines. The results demonstrate that these compounds, particularly AD-3 , possess significant anti-cancer activity in vitro.

The data presented herein serves as a strong foundation for the further development of this class of compounds. Future studies should focus on:

  • Elucidating the precise molecular mechanisms of action.

  • Investigating the structure-activity relationships within the acrylate scaffold to optimize potency and selectivity.

  • Evaluating the efficacy of the most promising candidates in more complex in vitro models, such as 3D tumor spheroids.

  • Assessing the in vivo anti-tumor activity and toxicity profiles in preclinical animal models.

The continued exploration of novel chemical entities like these acrylate derivatives is essential for the advancement of cancer therapy and holds the promise of delivering more effective and less toxic treatments for patients.

References

A Researcher's Guide to the Anti-Proliferative Validation of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anti-proliferative activity of the novel compound (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate and its analogs. While direct biological data for this specific molecule is not yet extensively published, its structural similarity to known bioactive compounds, such as cinnamaldehyde and other acrylate derivatives, suggests a strong potential for anti-cancer activity. This guide will therefore focus on a comparative analysis of structurally related compounds, providing the experimental basis for future investigations into our lead molecule.

The core structure of this compound features an α,β-unsaturated carbonyl system, a well-established Michael acceptor. This chemical feature is pivotal, as Michael acceptors are known to form covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.[1] This reactivity can disrupt the function of proteins crucial for cancer cell survival and proliferation.[1]

Our investigation will focus on comparing the anti-proliferative efficacy of analogs and elucidating the potential mechanism of action, with a particular focus on the STAT3 signaling pathway. Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.[2][3][4] Therefore, inhibitors of the STAT3 pathway are promising candidates for cancer therapy.[4][5][6]

Comparative Anti-Proliferative Activity of Structurally Related Compounds

To establish a baseline for the potential efficacy of this compound, we will examine the reported anti-proliferative activities of analogous compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamaldehyde and acrylate derivatives against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
CinnamaldehydePC-3 (Prostate)13.56 µg/mL[7]
2'-Hydroxycinnamaldehyde (HCA)Various-[8][9]
2'-Benzoyloxycinnamaldehyde (BCA)Various-[8][9]
Methyl acrylate ester 6eMCF-7 (Breast)2.57 ± 0.16[10][11]
Acrylic acid derivative 4bMDA-MB-231 (Breast)3.24 ± 0.13[12][13]
Imidazolone derivative 6 (fluorocinnamide)HepG2 (Liver)4.23[1][9][14]
3,3-difluorinated imatinib analog (3a)A549 (Lung)7.2[2]
5-chloro-3,3-difluorinated imatinib analog (3c)A549 (Lung)6.4[2]
5-bromo-3,3-difluorinated imatinib analog (3d)A549 (Lung)7.3[2]

Note: Direct IC50 values for HCA and BCA were not specified in the abstracts, but their pro-apoptotic and anti-proliferative effects were highlighted.

Experimental Design for Validation

A rigorous and multi-faceted approach is essential to validate the anti-proliferative activity of novel compounds. The following experimental workflow is proposed:

STAT3_Inhibition cluster_0 Upstream Signaling cluster_1 STAT3 Activation Cascade cluster_2 Nuclear Translocation & Gene Expression Cytokine/Growth Factor Cytokine/Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Cytokine/Growth Factor->Receptor Tyrosine Kinase JAK JAK Receptor Tyrosine Kinase->JAK STAT3 (monomer) STAT3 (monomer) JAK->STAT3 (monomer) Phosphorylation p-STAT3 (monomer) p-STAT3 (monomer) STAT3 (monomer)->p-STAT3 (monomer) p-STAT3 (dimer) p-STAT3 (dimer) p-STAT3 (monomer)->p-STAT3 (dimer) Dimerization Nucleus Nucleus p-STAT3 (dimer)->Nucleus Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Target Gene Expression\n(Proliferation, Survival) Target Gene Expression (Proliferation, Survival) Lead Compound Lead Compound Lead Compound->p-STAT3 (monomer) Inhibits Dimerization

References

Comparing the efficacy of acrylate-based compounds to known inhibitors like Combretastatin A-4

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide: Acrylate-Based Compounds versus Combretastatin A-4 in Tubulin Inhibition

Introduction: The Critical Role of Tubulin in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are diverse and critical, encompassing the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2] This latter function has positioned tubulin as a prime target for the development of anticancer therapeutics.[2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis, or programmed cell death.[4][5] These tubulin-targeting agents are broadly classified as either microtubule stabilizers or destabilizers. This guide will focus on the latter, specifically comparing the well-established inhibitor, Combretastatin A-4, with a promising class of synthetic molecules: acrylate-based compounds.

Combretastatin A-4: A Potent but Flawed Predecessor

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization.[6][7] It exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule formation.[6][8][9] This activity not only directly impacts cancer cells but also exhibits a potent anti-vascular effect, disrupting the blood vessels that supply tumors.[10][11]

Mechanism of Action

CA-4's binding to the colchicine site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[5] This leads to a net depolymerization of existing microtubules, mitotic arrest, and subsequent apoptosis.[8]

Efficacy and Clinical Landscape

The potent in vitro and in vivo activity of CA-4 led to the development of a water-soluble prodrug, Combretastatin A-4 Phosphate (CA4P), to improve its pharmacokinetic profile.[6][11][12] CA4P has undergone numerous clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents.[9][13][14][15][16] While showing promise in reducing tumor blood flow, its clinical success has been hampered by certain limitations.[12][15]

Limitations of Combretastatin A-4

Despite its potency, CA-4 suffers from several drawbacks that have limited its clinical utility:

  • Poor Water Solubility: The parent compound, CA-4, has low aqueous solubility, making formulation and administration challenging.[6][17][18]

  • Chemical Instability: The cis-stilbene configuration of CA-4 is crucial for its activity. However, it is prone to isomerization to the less active trans-isomer.[8][18]

  • Drug Resistance: As with many chemotherapeutics, cancer cells can develop resistance to CA-4.[1]

  • Cardiovascular Side Effects: Clinical trials have reported cardiovascular adverse events, including hypertension.[9]

These limitations have spurred the search for new tubulin inhibitors that retain the potency of CA-4 while possessing more favorable pharmacological properties.

Acrylate-Based Compounds: A New Wave of Tubulin Inhibitors

The acrylate scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[19] These synthetic compounds offer versatility in chemical modification, allowing for the fine-tuning of their biological activity and pharmacokinetic profiles.[20] Several series of acrylate-based compounds have been designed as tubulin polymerization inhibitors, with some demonstrating potent anticancer effects.[4][19]

Mechanism of Action

Similar to CA-4, many acrylate-based tubulin inhibitors are designed to interact with the colchicine-binding site on β-tubulin.[4] Molecular modeling studies suggest that the acrylate moiety can effectively mimic the structural features of other colchicine-site binders, leading to the disruption of microtubule dynamics.[4]

Head-to-Head Comparison: Acrylate Derivatives vs. Combretastatin A-4

This section provides a direct comparison of the two classes of compounds based on available preclinical data.

Comparative Efficacy

The efficacy of tubulin inhibitors is typically evaluated through a battery of in vitro and in vivo assays. Here, we compare the performance of representative acrylate-based compounds with that of CA-4.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of a promising acrylic acid derivative, Compound 4b , against the MDA-MB-231 breast cancer cell line, as compared to CA-4.[4][19]

CompoundCell LineIC50 (µM)
Compound 4b (Acrylate) MDA-MB-2313.24 ± 0.13
Combretastatin A-4 MDA-MB-2311.27 ± 0.09

Data sourced from Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.[4]

While CA-4 demonstrates a lower IC50 value in this specific study, the acrylate derivative Compound 4b still exhibits potent cytotoxicity in the low micromolar range, highlighting the potential of this chemical class.

Tubulin Polymerization Inhibition

A direct measure of a compound's effect on its molecular target is the tubulin polymerization assay. The following table shows the percentage of inhibition of β-tubulin polymerization by Compound 4b and another acrylate derivative, Compound 5e , in comparison to CA-4.[4][19]

CompoundConcentration (µM)% Inhibition of β-tubulin Polymerization
Compound 4b (Acrylate) 2580.07%
Compound 5e (Acrylate) 2577.81%
Combretastatin A-4 2589.77%

Data sourced from Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.[4][19]

These results indicate that the acrylate-based compounds are potent inhibitors of tubulin polymerization, with efficacy approaching that of CA-4.[4][19]

Cell Cycle Analysis

A hallmark of tubulin-destabilizing agents is their ability to induce cell cycle arrest at the G2/M phase. Flow cytometry analysis has shown that Compound 4b causes a significant accumulation of MDA-MB-231 cells in the G2/M phase, consistent with its proposed mechanism of action as a tubulin inhibitor.[4] This effect is a direct consequence of the disruption of the mitotic spindle, preventing the cell from progressing through mitosis.

Visualizing the Mechanism: Tubulin Polymerization and Inhibition

To better understand the mechanism of action of these compounds, the following diagram illustrates the process of tubulin polymerization and how inhibitors like CA-4 and acrylate-based compounds interfere with this process.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action tubulin_dimer αβ-Tubulin Dimer protofilament Protofilament tubulin_dimer->protofilament Polymerization inhibited_dimer Inhibited Tubulin Dimer microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Depolymerization inhibitor CA-4 or Acrylate Compound inhibitor->tubulin_dimer inhibited_dimer->protofilament Prevents Polymerization

Caption: Mechanism of tubulin polymerization and its inhibition.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, it is crucial to follow standardized and well-documented experimental protocols. The following are detailed methodologies for key assays used in the evaluation of tubulin inhibitors.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., acrylate derivatives and CA-4) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.

Step-by-Step Protocol:

  • Tubulin Preparation: Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing the tubulin solution, GTP (to promote polymerization), and the test compounds at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine or CA-4) controls.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

  • Monitor Polymerization: Monitor the change in absorbance (at 340 nm) or fluorescence over time. An increase in the signal indicates microtubule formation.

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.

Immunofluorescence Staining for Microtubule Analysis

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds and controls for a specified time.

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., ice-cold methanol or 4% paraformaldehyde).

  • Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1% BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin.

  • Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI) and mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative evaluation of a novel acrylate-based compound against a known inhibitor like Combretastatin A-4.

Comparative_Workflow start Start: Novel Acrylate Compound in_vitro_cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro_cytotoxicity tubulin_polymerization Tubulin Polymerization Assay in_vitro_cytotoxicity->tubulin_polymerization cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) tubulin_polymerization->cell_cycle_analysis microtubule_imaging Microtubule Imaging (Immunofluorescence) cell_cycle_analysis->microtubule_imaging in_vivo_studies In Vivo Efficacy (Xenograft Models) microtubule_imaging->in_vivo_studies sar_studies Structure-Activity Relationship (SAR) in_vivo_studies->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: Experimental workflow for evaluating a novel tubulin inhibitor.

Future Directions and Concluding Remarks

Acrylate-based compounds represent a promising class of tubulin polymerization inhibitors with the potential to overcome some of the limitations of established agents like Combretastatin A-4. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, which can lead to the identification of derivatives with improved potency, solubility, and metabolic stability.[1][21]

Future research should focus on:

  • Optimizing the Acrylate Scaffold: Further chemical modifications to enhance binding affinity to the colchicine site and improve pharmacokinetic properties.

  • Overcoming Drug Resistance: Investigating the efficacy of acrylate-based compounds in cancer cell lines that are resistant to other tubulin inhibitors.

  • Combination Therapies: Exploring the synergistic effects of acrylate-based compounds with other anticancer drugs, including those with different mechanisms of action.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in animal models to evaluate the in vivo antitumor activity and safety profiles of lead compounds.

References

A Comparative Guide to Purity Assessment: Quantitative NMR for Synthesized (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter bioavailability, or degrade the stability of the final drug product. Consequently, regulatory bodies like the FDA and EMA mandate stringent purity analysis.[1] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been considered the industry standard for purity testing, they are fundamentally relative methods that rely on response factors and the availability of identical reference standards for every potential impurity.[2][3]

This guide presents a comprehensive evaluation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, direct, and primary method for the purity assessment of a newly synthesized batch of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate. We will explore the theoretical underpinnings of qNMR, provide a detailed experimental protocol, and objectively compare its performance against established analytical techniques like HPLC and Mass Spectrometry (MS).

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Unlike many other analytical techniques, the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][5] This fundamental principle establishes qNMR as a primary ratio method of measurement, capable of determining the purity or concentration of a substance without the need for a structurally identical reference standard.[6] The quantification is achieved by comparing the integrated signal of a specific resonance from the analyte to that of a certified internal standard of known purity, which is weighed and added to the sample.[7]

This approach offers a significant advantage in early-stage drug development, where certified standards for the API itself may not yet exist. The validation of qNMR methods is increasingly recognized by regulatory bodies and pharmacopeias, solidifying its role in pharmaceutical quality control.[4][8]

Experimental Protocol: qNMR Purity Assessment of this compound

Causality Behind Experimental Choices

The reliability of a qNMR experiment is contingent upon a series of deliberate choices, from the internal standard to the acquisition parameters. Each choice is designed to ensure the integrity of the fundamental proportionality between signal integration and molar concentration.

  • Analyte: this compound

    • CAS: 1639042-39-9[9]

    • Molecular Weight (MWₛ): 226.18 g/mol [10]

    • Key Protons for Quantification (Nₛ): The formyl proton (-CHO) is an ideal candidate. It is expected to appear as a sharp singlet in a relatively uncongested region of the downfield spectrum (around 10 ppm), making its integration highly reliable. We will assign Nₛ = 1 for this proton.

  • Internal Standard Selection: The choice of an internal standard is the most critical decision in a qNMR experiment.[11] The ideal standard must meet several criteria:

    • High Purity: Certified purity of ≥99.5%.

    • Chemical Stability: Inert and does not react with the analyte or solvent.

    • Simple Spectrum: Produces one or a few sharp signals (preferably singlets) that do not overlap with analyte signals.[12]

    • Solubility: Readily soluble in the chosen deuterated solvent.[12]

    • Low Volatility: A stable, non-hygroscopic solid that can be weighed with high accuracy.[13]

    For this analysis, Maleic Anhydride is an excellent choice.

    • Molecular Weight (MWᵢ꜀): 98.06 g/mol

    • Protons for Quantification (Nᵢ꜀): 2 (vinylic protons)

    • Rationale: It is a high-purity, stable solid that provides a sharp singlet around 7.0 ppm in DMSO-d₆, which is unlikely to overlap with the analyte's signals.

Step-by-Step qNMR Workflow

The entire process, from sample preparation to the final purity calculation, must be conducted with metrological precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~20 mg of Analyte (mₛ) weigh_std Accurately weigh ~10 mg of Internal Std (mᵢ꜀) weigh_analyte->weigh_std dissolve Dissolve both in ~0.7 mL DMSO-d₆ weigh_std->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to NMR tube vortex->transfer load_sample Load sample into NMR spectrometer transfer->load_sample tune_probe Tune and match probe load_sample->tune_probe acq_params Set quantitative parameters (D1 > 5 * T1, 90° pulse) tune_probe->acq_params acquire Acquire ¹H NMR spectrum acq_params->acquire process Apply Fourier Transform, phase and baseline correct acquire->process integrate Integrate analyte (Iₛ) & standard (Iᵢ꜀) peaks process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report final purity with uncertainty calculate->report

Caption: Experimental workflow for qNMR purity determination.

Protocol Details:

  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 20 mg of the synthesized this compound into a clean vial. Record the mass (mₛ).

    • Accurately weigh approximately 10 mg of Maleic Anhydride (Purity, Pᵢ꜀ ≥ 99.5%) into the same vial. Record the mass (mᵢ꜀).

    • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.

    • Vortex the vial until both solids are completely dissolved.

    • Transfer the homogenous solution into a 5 mm NMR tube.

  • NMR Data Acquisition (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe for the ¹H frequency.

    • Crucial Parameter Setting: Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons being quantified (both analyte and standard). A conservative D1 of 30 seconds is often sufficient.

    • Use a calibrated 90° pulse angle.

    • Acquire the spectrum with an appropriate number of scans to achieve a signal-to-noise ratio (S/N) of >150:1 for the peaks to be integrated.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

    • Integrate the selected signals:

      • Iₛ: The singlet corresponding to the formyl proton of the analyte.

      • Iᵢ꜀: The singlet corresponding to the two vinylic protons of Maleic Anhydride.

    • Calculate the purity of the sample (Pₛ) using the following equation[14]:

      Pₛ (%) = (Iₛ / Nₛ) * (Nᵢ꜀ / Iᵢ꜀) * (MWₛ / MWᵢ꜀) * (mᵢ꜀ / mₛ) * Pᵢ꜀

      Where:

      • I: Integral area

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the standard

      • Subscripts and ᵢ꜀ denote the sample (analyte) and internal calibrant, respectively.

Comparative Analysis with Alternative Methodologies

While qNMR provides a direct measure of purity, it is essential to understand its performance in the context of other widely used techniques.[15][16]

Method_Comparison qNMR qNMR Principle: Signal ∝ Moles Quantitation: Absolute (Primary Ratio) Ref. Standard: Structural dissimilar OK Strength: High accuracy, no response factor needed Weakness: Lower sensitivity, potential peak overlap HPLC HPLC Principle: UV Absorbance/Other Quantitation: Relative (Area %) Ref. Standard: Structural identical needed for absolute Strength: Excellent separation, high sensitivity Weakness: Response factor dependent MS Mass Spec (LC-MS) Principle: Mass-to-Charge Ratio Quantitation: Relative (without isotope stds) Ref. Standard: Needed for quantitation Strength: Unmatched sensitivity & specificity for impurity ID Weakness: Not inherently quantitative Purity_Assessment Purity Assessment Techniques Purity_Assessment->qNMR Purity_Assessment->HPLC Purity_Assessment->MS

Caption: Comparison of key purity assessment methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[17] It excels at separating a compound from its impurities, providing an "impurity profile."[3]

  • Strength vs. qNMR: HPLC offers superior sensitivity, often reaching parts-per-million (ppm) levels, making it ideal for detecting trace impurities.[17] Its high resolving power can separate closely related structural isomers that might be indistinguishable in a 1D ¹H NMR spectrum.[18]

  • Weakness vs. qNMR: Standard HPLC purity analysis (area percent method) assumes that all compounds have the same response factor (e.g., UV absorbance), which is rarely true and can lead to inaccurate quantification. Accurate quantification requires a certified reference standard for each impurity, which is often impractical.[1] qNMR bypasses this issue entirely.

Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), mass spectrometry is unparalleled for the identification of unknown impurities.[19][20]

  • Strength vs. qNMR: MS provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of unknown impurities.[21][22] Its sensitivity is exceptionally high.

  • Weakness vs. qNMR: MS is not an inherently quantitative technique.[23] Ionization efficiency can vary dramatically between compounds, meaning signal intensity does not directly correlate with concentration without the use of expensive and often unavailable isotopically labeled internal standards.

Data Summary: A Head-to-Head Comparison
FeatureQuantitative NMR (qNMR) HPLC (UV Detection) Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to molar concentration.[5]Differential partitioning between phases; detection by UV absorbance.[2]Separation by mass-to-charge ratio of ions.[22]
Quantitation Absolute/Primary. Requires a single, certified internal standard.[6]Relative. Area percent method is common but can be inaccurate.[14]Relative. Not inherently quantitative without specific standards.[23]
Reference Standard Structurally dissimilar standard of known purity is sufficient.[13]Requires a reference standard of the analyte for retention time and response factor.Requires standards for confirmation and accurate quantification.
Sensitivity Lower (typically mg scale).High (µg to ng scale).[17]Very High (pg to fg scale).[23]
Key Application Accurate purity determination of the main component.Separation and quantification of impurities (impurity profiling).[3]Identification of trace-level and unknown impurities.[19]
Self-Validation The method is self-validating as it's based on a fundamental physical constant.Requires extensive validation (linearity, accuracy, precision).Requires validation for specific quantitative methods.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of a synthesized API like this compound is not a task for a single technique but requires an orthogonal, multi-faceted approach. While HPLC excels at separation and MS provides unparalleled identification capabilities, Quantitative NMR stands out as the definitive method for establishing the absolute purity of the bulk material.

Its foundation as a primary ratio method, independence from analyte-specific reference standards, and high precision make it an indispensable tool for researchers, scientists, and drug development professionals. By integrating qNMR into analytical workflows, laboratories can achieve a higher degree of confidence in their results, ensuring the quality and safety of developmental drug candidates from the very beginning.

References

Safety Operating Guide

Navigating the Disposal of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, a specialized building block in organic synthesis, requires meticulous management from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and draw upon guidance from regulatory bodies and safety data sheets of analogous compounds.

Hazard Profile and Immediate Safety Considerations

Based on a closely related compound, Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate, we can anticipate the following hazards:

  • Skin and Eye Irritation: Acrylates are known to be irritants.[1]

  • Respiratory Irritation: Vapors or dusts may irritate the respiratory tract.[1]

  • Allergic Skin Reaction: Some individuals may develop sensitization to acrylates.[2][3]

  • Potential for Polymerization: Acrylate esters can undergo hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[2][4]

  • Toxicity of Fluorinated Compounds: Fluorinated organic molecules can exhibit increased toxicity and persistence in the environment.

Immediate Actions Before Disposal:

  • Consult Your Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Essential PPE includes:

    • Chemical safety goggles and a face shield.

    • Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • A flame-resistant lab coat.

  • Review Similar SDS: Familiarize yourself with the SDS of similar compounds, such as methyl acrylate or other substituted phenyl acrylates, to understand the general handling precautions.[1][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.[7][8]

  • Halogenated Waste Stream: This compound contains fluorine, a halogen. Therefore, it should be collected in a designated "halogenated organic waste" container. Do not mix it with non-halogenated organic waste.[7]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste. If the waste is a solution, it should be collected in a liquid waste container.

Step 2: Labeling the Hazardous Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[9]

  • Chemical Name: Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[9]

  • Hazard Identification: Indicate the primary hazards. Based on available data for similar compounds, this should include "Irritant" and "Flammable" (as a precaution for organic compounds).[1]

  • Constituents and Concentration: List all components in the waste container with their approximate percentages.

Step 3: Storage of Hazardous Waste

Proper storage of the waste container while it awaits pickup is crucial to maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Incompatible Materials: Ensure the SAA does not contain incompatible chemicals that could react with the waste. For example, store away from strong oxidizing agents, acids, and bases.[9]

  • Ventilation: The SAA should be in a well-ventilated area, such as within a fume hood or a designated, ventilated cabinet.

Step 4: Arranging for Waste Pickup
  • Contact EHS for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your EHS department to schedule a pickup.[6]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This should be handled by trained EHS staff.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert others in the immediate area.

    • Evacuate non-essential personnel.

    • Ensure proper ventilation (fume hood).

    • Don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact your institution's emergency response team and EHS department from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of specialized chemical reagents like this compound is a cornerstone of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper segregation, meticulous labeling, and institutional protocols, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always prioritize consultation with your institution's EHS department as the ultimate authority on waste disposal procedures in your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.